Rapastinel acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
491872-39-0 |
|---|---|
Molecular Formula |
C20H35N5O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1 |
InChI Key |
MNEQLJKNUQMKNP-GDLIIDCZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Rapastinel Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action that has demonstrated rapid and sustained antidepressant effects in preclinical and early-stage clinical studies. Unlike traditional antidepressants, rapastinel modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity. Initially characterized as a glycine-site partial agonist, emerging evidence now defines it as a positive allosteric modulator (PAM) that acts at a unique site on the NMDA receptor complex. This modulation enhances NMDA receptor function at therapeutically relevant concentrations, leading to the potentiation of synaptic strength, particularly through long-term potentiation (LTP), and the activation of downstream signaling cascades pivotal for neurogenesis and synaptic connectivity. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Molecular Target: The NMDA Receptor
Rapastinel's primary molecular target is the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory neurotransmission and synaptic plasticity. While early research suggested it acts as a partial agonist at the glycine co-agonist site, more recent studies have refined this understanding.[1][2] It is now understood that rapastinel functions as a positive allosteric modulator, binding to a novel site on the NMDA receptor that is distinct from the glycine-binding site.[1][3] This interaction enhances the receptor's response to glutamate.[4]
Evidence for a Novel Binding Site
Several lines of evidence support the existence of a unique binding site for rapastinel:
-
Independence from Glycine Site: Rapastinel's potentiation of NMDA receptor activity occurs independently of glycine or D-serine concentrations.
-
Lack of Displacement: Radioligand displacement assays have shown that rapastinel does not displace ligands for the glycine site or other known modulatory sites on the NMDA receptor.
-
Mutagenesis Studies: Point mutagenesis of a putative binding site in the N-terminal domain (NTD) of GluN2 subunits abolishes rapastinel-mediated potentiation of NMDA receptor signaling without affecting activation by glutamate and D-serine.
Functional Consequences of Receptor Modulation
At therapeutic concentrations (approximately 30-100 nM in the brain), rapastinel enhances NMDA receptor-mediated currents. This positive modulation leads to an increase in intracellular calcium influx upon receptor activation. Interestingly, rapastinel exhibits a biphasic, or inverted U-shaped, dose-response curve, where higher concentrations can lead to an inhibition of NMDA receptor activity.
Impact on Synaptic Plasticity
A core element of rapastinel's mechanism is its ability to induce long-lasting changes in synaptic strength, a phenomenon known as synaptic plasticity. The primary mechanism through which rapastinel exerts its effects is by facilitating long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity.
Enhancement of Long-Term Potentiation (LTP)
-
In Vitro and Ex Vivo Evidence: Studies on hippocampal and medial prefrontal cortex (mPFC) slices have demonstrated that rapastinel significantly enhances the magnitude of LTP. This effect has been observed to persist for at least two weeks following a single dose.
-
Metaplasticity: Rapastinel induces a state of metaplasticity, which is a change in the ability to induce subsequent synaptic plasticity. This suggests that rapastinel "primes" synapses to be more readily strengthened.
Structural Changes at the Synapse
The enhancement of synaptic plasticity is accompanied by structural alterations. A single administration of rapastinel has been shown to increase the density of mature dendritic spines in the dentate gyrus and the medial prefrontal cortex 24 hours after treatment.
Downstream Signaling Pathways
The activation of NMDA receptors by rapastinel initiates a cascade of intracellular signaling events that are believed to underlie its rapid and sustained antidepressant effects. These pathways converge on the regulation of protein synthesis, synaptogenesis, and neurogenesis.
mTORC1 and ERK Signaling
A critical downstream pathway activated by rapastinel is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. Activation of this pathway is essential for the antidepressant-like behavioral effects of rapastinel. The extracellular signal-regulated kinase (ERK) pathway is also activated and works in concert with mTORC1 signaling.
Neurotrophic Factor Release
Rapastinel has been shown to rapidly increase the release of brain-derived neurotrophic factor (BDNF). This effect is dependent on the activation of AMPA receptors, suggesting a complex interplay between different glutamate receptors. BDNF, in turn, activates its receptor, TrkB, which further stimulates the mTORC1 and ERK signaling pathways, creating a positive feedback loop that promotes synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of this compound.
| Parameter | Value | Brain Region/System | Reference |
| Antidepressant Efficacy | 30-100 nM | Medial Prefrontal Cortex | |
| Optimal [3H]MK-801 Binding | 1-10 µM | Rat Forebrain Membranes |
Table 1: Effective Concentrations of Rapastinel
| Outcome | Time Point | Brain Region | Reference |
| Increased Mature Dendritic Spine Density | 24 hours | Dentate Gyrus, mPFC | |
| Enhanced LTP | Up to 2 weeks | Hippocampus | |
| Increased NR2B-containing NMDAR current | 1 week | Hippocampus |
Table 2: Time Course of Rapastinel-Induced Neuroplastic Changes
Experimental Protocols
[3H]MK-801 Binding Assay
This assay is used to measure the modulatory activity of compounds on the NMDA receptor channel.
-
Membrane Preparation: Crude membranes are prepared from rat forebrain or HEK cells expressing specific NMDA receptor subtypes.
-
Incubation: Membranes are incubated in the presence of glutamate (to open the channel) but without glycine.
-
Ligand Addition: The radiolabeled NMDA receptor channel blocker, [3H]MK-801, is added along with varying concentrations of rapastinel.
-
Measurement: The amount of [3H]MK-801 binding is quantified using liquid scintillation spectrometry. An increase in binding in the presence of rapastinel indicates positive modulation of the receptor.
In Vivo Microdialysis
This technique is used to measure extracellular concentrations of rapastinel in the brain of freely moving animals.
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region, such as the medial prefrontal cortex (mPFC).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after administration of rapastinel.
-
Analysis: The concentration of rapastinel in the dialysate is measured using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Whole-Cell Patch-Clamp Electrophysiology
This method is used to record NMDA receptor-mediated currents from individual neurons.
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or mPFC) are prepared.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane is then ruptured to allow for whole-cell recording.
-
NMDA Current Isolation: Pharmacological agents are used to block other types of ion channels, isolating the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Rapastinel Application: Rapastinel is applied to the bath and changes in the amplitude and kinetics of the NMDA EPSCs are measured.
Long-Term Potentiation (LTP) Measurement
This protocol assesses the effect of rapastinel on synaptic plasticity.
-
Slice Preparation: Acute hippocampal or mPFC slices are prepared.
-
Baseline Recording: A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode measures the postsynaptic response (field excitatory postsynaptic potential, fEPSP). Baseline responses are recorded for a stable period.
-
LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the presynaptic fibers to induce LTP.
-
Post-HFS Recording: The fEPSP is monitored for an extended period after HFS to measure the magnitude and stability of LTP. The effect of rapastinel, administered either in vivo prior to slice preparation or in vitro, is compared to a vehicle control.
Visualizing the Mechanism of Action
Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for LTP Measurement
Caption: Workflow for assessing rapastinel's effect on LTP.
Conclusion
The mechanism of action of this compound represents a significant departure from classic monoaminergic antidepressants and even from the NMDA receptor antagonist ketamine. By acting as a positive allosteric modulator at a novel site on the NMDA receptor, rapastinel enhances synaptic plasticity through the potentiation of LTP and the activation of key downstream signaling pathways, including mTORC1 and ERK, and the release of BDNF. These actions culminate in structural and functional changes at the synapse that are believed to underlie its rapid and sustained antidepressant effects. This in-depth understanding of its core mechanism provides a strong foundation for the continued exploration of rapastinel and other neuroplastogens in the development of novel therapeutics for mood disorders.
References
- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapastinel - Wikipedia [en.wikipedia.org]
A Technical Guide to GLYX-13 (Rapastinel): An NMDA Receptor Glycine-Site Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLYX-13, also known as rapastinel, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been extensively investigated for its rapid-acting antidepressant and cognitive-enhancing properties.[1][2][3] It functions as a functional partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This mechanism of action distinguishes it from traditional antidepressants and other NMDA receptor modulators like ketamine, offering a unique therapeutic profile with a reduced risk of psychotomimetic side effects. This technical guide provides an in-depth overview of the core pharmacology of GLYX-13, including its mechanism of action, downstream signaling pathways, quantitative data from key preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
GLYX-13 exerts its effects by modulating the activity of the NMDA receptor, a critical component of excitatory neurotransmission and synaptic plasticity in the central nervous system.
Glycine-Site Functional Partial Agonist
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. GLYX-13 acts as a functional partial agonist at this glycine modulatory site. In the absence of other glycine-site agonists, GLYX-13 can partially activate the NMDA receptor. Electrophysiological studies have demonstrated that GLYX-13 elicits approximately 20-25% of the maximal response induced by the full glycine-site agonist D-serine. Its affinity constant (Kp) for this activity has been determined to be 1.3 µM.
Modulation of Synaptic Plasticity
A key aspect of GLYX-13's mechanism is its ability to modulate synaptic plasticity, the cellular basis for learning and memory. It has been shown to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Conversely, it can reduce long-term depression (LTD), a long-term weakening of a synaptic connection. This dual effect on synaptic plasticity is thought to contribute to its cognitive-enhancing and antidepressant effects.
The following diagram illustrates the primary mechanism of GLYX-13 at the NMDA receptor.
Downstream Signaling Pathways
The modulation of NMDA receptors by GLYX-13 initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. These pathways converge on the regulation of protein synthesis and synaptic structure.
A single intravenous dose of GLYX-13 has been shown to rapidly activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the prefrontal cortex. This activation is crucial for its antidepressant-like effects, as the administration of the mTORC1 inhibitor rapamycin blocks these behavioral responses. Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the synthesis of synaptic proteins.
Furthermore, the effects of GLYX-13 are associated with the brain-derived neurotrophic factor (BDNF) signaling pathway. The antidepressant actions of GLYX-13 are blocked by inhibiting BDNF-TrkB signaling. This suggests that GLYX-13 may enhance the release of BDNF, which then activates its receptor, TrkB, leading to downstream signaling that promotes neuronal survival and synaptic plasticity.
The culmination of these signaling events is an increase in the expression and membrane insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically the GluR1 subunit. It also leads to an increased cell-surface expression of the NR2B subunit of the NMDA receptor. These changes in receptor expression are accompanied by an increase in the density of mature dendritic spines, particularly stubby spines, in the dentate gyrus and medial prefrontal cortex.
The following diagram outlines the key downstream signaling pathways activated by GLYX-13.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GLYX-13.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species/System | Reference |
| NMDA Receptor Activity | ~20-25% of D-serine | Rat Hippocampal Slices | |
| Affinity Constant (Kp) | 1.3 µM | Rat Hippocampal Slices | |
| LTP Modulation | Enhancement at 1-10 µM | Rat Schaffer Collateral-CA1 | |
| LTP Modulation | Inhibition at 100 µM | Rat Schaffer Collateral-CA1 | |
| [³H]MK-801 Binding | ~130% of control at 1 µM | Rat Forebrain Membranes |
Table 2: Preclinical In Vivo Data
| Model | Effective Dose (IV) | Species | Outcome | Reference |
| Porsolt Forced Swim Test | 3 and 10 mg/kg | Rat | Antidepressant-like effect | |
| Novelty-Induced Hypophagia | 3 mg/kg | Rat | Antidepressant-like effect | |
| Learned Helplessness | 3 mg/kg | Rat | Antidepressant-like effect | |
| Dendritic Spine Density | 3 mg/kg | Rat | Increased mature spines |
Table 3: Clinical Trial Data (Single IV Dose)
| Dose | Primary Outcome (HAM-D17 Reduction) | Onset of Action | Duration of Effect | Reference |
| 1 mg/kg | Numerically superior to placebo (not significant) | - | - | |
| 5 mg/kg | Statistically significant vs. placebo | Within 2 hours | ~7 days | |
| 10 mg/kg | Statistically significant vs. placebo | Within 2 hours | ~7 days | |
| 30 mg/kg | Loss of antidepressant effect | - | - |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize GLYX-13.
Electrophysiology in Hippocampal Slices (LTP Measurement)
This protocol is used to assess the effect of GLYX-13 on synaptic plasticity.
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from Sprague-Dawley rats in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Incubation: Slices are allowed to recover in ACSF at room temperature for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber and perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: GLYX-13 is bath-applied at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for a defined period.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains of 1-second duration, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation is compared between control and GLYX-13-treated slices.
The following diagram illustrates the general workflow for an electrophysiology experiment to measure LTP.
[³H]MK-801 Binding Assay
This assay is used to assess the modulatory effect of GLYX-13 on the NMDA receptor ion channel.
-
Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue.
-
Incubation: Membranes are incubated with [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence of glutamate and varying concentrations of GLYX-13. The assay is performed in the absence of exogenous glycine to assess the direct effect of GLYX-13.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of [³H]MK-801 is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled channel blocker). The data are then analyzed to determine the effect of GLYX-13 on [³H]MK-801 binding, which reflects the degree of NMDA receptor channel opening.
Western Blot Analysis for NR2B and GluR1
This technique is used to measure changes in the protein levels of NMDA and AMPA receptor subunits.
-
Tissue Collection and Preparation: Following in vivo treatment with GLYX-13 or vehicle, specific brain regions (e.g., hippocampus, prefrontal cortex) are dissected and homogenized.
-
Cell Surface Biotinylation (Optional): To specifically measure cell surface protein expression, intact cells or tissue slices can be treated with a biotinylating agent before homogenization. Biotinylated proteins are then isolated using streptavidin beads.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the NR2B and GluR1 subunits. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
GLYX-13 (rapastinel) represents a novel class of NMDA receptor modulators with a distinct mechanism of action as a glycine-site functional partial agonist. Its ability to enhance synaptic plasticity through downstream signaling pathways involving mTORC1 and BDNF, leading to structural and functional changes at the synapse, provides a strong rationale for its rapid antidepressant and cognitive-enhancing effects. The comprehensive data from preclinical and clinical studies highlight its potential as a therapeutic agent with a favorable safety profile, devoid of the psychotomimetic side effects associated with NMDA receptor antagonists. The experimental protocols outlined in this guide provide a framework for the continued investigation of GLYX-13 and other novel NMDA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]
- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapastinel Acetate as a Cognitive Enhancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide (threonine-proline-proline-threonine-amide) that has garnered significant interest for its potential as a rapid-acting antidepressant and cognitive enhancer.[1][2] Unlike many other glutamatergic modulators, Rapastinel exhibits a favorable side-effect profile, notably lacking the psychotomimetic and dissociative effects associated with NMDA receptor antagonists like ketamine.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the cognitive-enhancing properties of this compound. It details the compound's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action
Rapastinel functions as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning and memory.[2] Initially characterized as a glycine-site partial agonist, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDA receptor, independent of the glycine co-agonist site. This modulation leads to an enhancement of NMDA receptor function, promoting synaptic plasticity.
The cognitive-enhancing effects of Rapastinel are believed to be mediated through its ability to facilitate long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. Studies have shown that Rapastinel enhances the magnitude of LTP in both the hippocampus and the medial prefrontal cortex (mPFC). This enhancement of synaptic plasticity is associated with an increase in mature dendritic spine formation in these brain regions.
Downstream of NMDA receptor modulation, Rapastinel has been shown to activate key signaling pathways involved in neuroplasticity and cell survival. This includes the stimulation of brain-derived neurotrophic factor (BDNF) release and the activation of the mammalian target of rapamycin (mTOR) signaling pathway. The activation of these pathways is crucial for the structural and functional changes at the synapse that underlie learning and memory.
Preclinical Evidence of Cognitive Enhancement
Rapastinel has demonstrated robust cognitive-enhancing effects across a variety of preclinical models and behavioral paradigms.
Morris Water Maze
In the Morris water maze, a test of spatial learning and memory, Rapastinel has been shown to improve performance in both young and aged rats. A single intravenous (IV) dose of 1 mg/kg administered 15 minutes prior to testing significantly reduced the path length to find the hidden platform.
T-Maze Alternating Task
The T-maze task assesses spatial working memory. Rapastinel (1 mg/kg, IV) increased the percentage of spontaneous alternations in both young and aged rats, indicating improved working memory.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory. Unlike NMDA receptor antagonists such as ketamine and phencyclidine (PCP) which can impair NOR performance, Rapastinel does not cause deficits in this task. Furthermore, Rapastinel has been shown to reverse the cognitive deficits in NOR induced by ketamine or PCP. An effective dose in mice for reversing these deficits was found to be 1.0 mg/kg (IV).
Other Behavioral Paradigms
Rapastinel has also shown positive effects in other cognitive tests, including trace eyeblink conditioning and positive emotional learning.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the cognitive-enhancing effects of this compound.
Table 1: Effects of Rapastinel on Cognitive Performance in Rodent Models
| Behavioral Task | Species | Age | Dose (IV) | Key Finding | Citation |
| Morris Water Maze | Rat | Young Adult (3 months) | 1 mg/kg | Significant decrease in path length to find the hidden platform. | |
| Morris Water Maze | Rat | Aged (27 months) | 1 mg/kg | Reversal of age-related deficits in spatial learning. | |
| T-Maze Alternation | Rat | Young Adult (3 months) | 1 mg/kg | Increased percentage of spontaneous alternations. | |
| T-Maze Alternation | Rat | Aged (27 months) | 1 mg/kg | Reversal of age-related deficits in working memory. | |
| Novel Object Recognition | Mouse | N/A | 1 mg/kg | Reversed cognitive deficits induced by ketamine and PCP. | |
| Trace Eyeblink Conditioning | Rat | Young Adult (3 months) | 1 mg/kg | Enhanced acquisition of conditioned response. | |
| Positive Emotional Learning | Rat | Young Adult (3 months) | 1 mg/kg | Facilitated positive emotional learning. |
Table 2: Effects of Rapastinel on Synaptic Plasticity and Structure
| Measurement | Brain Region | Species | Dose (IV) | Time Point | Key Finding | Citation |
| Long-Term Potentiation (LTP) | Hippocampus & mPFC | Rat | 3 mg/kg | 24 hours post-dosing | Significant enhancement of LTP formation. | |
| Mature Dendritic Spines | Dentate Gyrus & mPFC | Rat | 3 mg/kg | 24 hours post-dosing | Significant increase in the density of mature dendritic spines. |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical assessment of Rapastinel's cognitive-enhancing effects.
Morris Water Maze
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (rendered opaque with non-toxic white paint or milk powder) maintained at 23±1°C. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Habituation: On the first day, mice are allowed to swim freely for 2 minutes without the platform.
-
Training: Over the next 4-5 days, animals undergo multiple trials per day. For each trial, the animal is placed in the water at one of four starting positions and allowed to search for the hidden platform for a maximum of 60-120 seconds. If the animal fails to find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: On the final day, the platform is removed, and the animal is allowed to swim for 60-90 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
T-Maze Spontaneous Alternation Task
-
Apparatus: A T-shaped maze with a starting arm and two goal arms. Dimensions for rats are typically around 50 cm for the stem and 40 cm for the arms, with a width of 10 cm.
-
Procedure:
-
The rat is placed at the base of the T and allowed to choose one of the goal arms.
-
After entering an arm, the animal is confined there for a short period (e.g., 30 seconds).
-
The rat is then returned to the starting arm and, after a brief inter-trial interval, is allowed to choose an arm again.
-
A spontaneous alternation is recorded if the rat chooses the arm not visited in the first trial.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated as (number of alternations / (total number of trials - 1)) x 100.
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena (e.g., 40 x 40 cm). A set of different objects that are of similar size and cannot be easily displaced by the animal.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 1-2 days.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
Golgi Staining for Dendritic Spine Analysis
-
Procedure:
-
Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and processed using a Golgi-Cox staining kit. This involves immersing the brain in a solution containing potassium dichromate and mercuric chloride, followed by a silver nitrate solution.
-
Sectioning: The stained brains are sectioned into thick slices (e.g., 100-150 µm) using a cryostat or vibratome.
-
Imaging: Sections are mounted on slides, dehydrated, and coverslipped. Dendritic segments of interest (e.g., from pyramidal neurons in the hippocampus or mPFC) are imaged using a high-magnification microscope.
-
-
Data Analysis: The number of dendritic spines along a defined length of dendrite is counted to determine spine density (spines/µm). Spines can also be categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).
Clinical Studies and Cognitive Endpoints
While the primary focus of clinical trials with Rapastinel has been on its antidepressant effects, some studies have included assessments of cognitive function. In a Phase 2 trial for Major Depressive Disorder (MDD), Rapastinel did not produce the cognitive impairment often seen with other NMDA receptor modulators. A study comparing the effects of Rapastinel to ketamine and alprazolam on simulated driving performance found that Rapastinel did not impair driving, whereas ketamine did.
However, in 2019, it was announced that Rapastinel failed to meet its primary and key secondary endpoints in Phase III trials for MDD. The specific cognitive outcomes of these later-stage trials have not been extensively published. The assessment of cognitive function in clinical trials for MDD often involves a battery of tests that measure various domains, including:
-
Attention and Processing Speed: (e.g., Digit Symbol Substitution Test)
-
Working Memory: (e.g., Digit Span)
-
Verbal and Visual Learning and Memory: (e.g., Rey Auditory Verbal Learning Test, Brief Visuospatial Memory Test)
-
Executive Function: (e.g., Trail Making Test Part B, Stroop Test)
Conclusion
This compound has demonstrated significant potential as a cognitive enhancer in a robust portfolio of preclinical studies. Its unique mechanism of action as a positive allosteric modulator of the NMDA receptor, leading to enhanced synaptic plasticity, underpins its pro-cognitive effects. The compound has consistently shown to improve performance in various learning and memory paradigms in rodents without the detrimental side effects of NMDA receptor antagonists. While its development for MDD has faced setbacks, the compelling preclinical data on its cognitive-enhancing properties suggest that Rapastinel and similar compounds may hold promise for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further research is warranted to fully elucidate its therapeutic potential in this domain.
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel object recognition test [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Synthesis of Rapastinel Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapastinel, formerly known as GLYX-13, is a tetrapeptide amide (Thr-Pro-Pro-Thr-NH₂) that emerged from pioneering research into the modulation of the N-methyl-D-aspartate (NMDA) receptor for the treatment of major depressive disorder (MDD). Initially developed by Naurex, Inc., and later acquired by Allergan, Rapastinel demonstrated rapid and long-lasting antidepressant effects in preclinical and early-phase clinical trials without the psychotomimetic side effects associated with other NMDA receptor modulators like ketamine.[1][2][3] This technical guide provides a comprehensive overview of the discovery of Rapastinel, its synthesis, and its mechanism of action, with a focus on the experimental protocols and signaling pathways involved in its biological activity. While Rapastinel ultimately did not meet its primary endpoints in Phase 3 clinical trials for MDD, the journey of its development offers valuable insights into the therapeutic potential of NMDA receptor modulation and the intricacies of drug discovery in neuroscience.[2]
Discovery of Rapastinel: From Monoclonal Antibody to Tetrapeptide
The discovery of Rapastinel is a compelling example of antibody engineering leading to a small molecule therapeutic. The journey began with the creation of a monoclonal antibody, B6B21, which was found to act as a partial agonist at the glycine site of the NMDA receptor.[1]
Key Milestones in the Discovery of Rapastinel:
-
Generation of Monoclonal Antibody B6B21: Researchers at Naurex, led by Joseph Moskal, developed the monoclonal antibody B6B21 to investigate the molecular mechanisms of synaptic plasticity.
-
Identification of NMDA Receptor Modulatory Activity: B6B21 was observed to enhance learning and memory and was subsequently identified as a glycine-site partial agonist of the NMDA receptor.
-
Peptide Mimicry: The hypervariable regions of the light and heavy chains of B6B21 were cloned and sequenced to identify the amino acid sequences responsible for its biological activity.
-
Screening for Bioactive Peptides: A panel of peptides derived from these sequences was synthesized and screened for their ability to modulate the NMDA receptor.
-
Identification of GLYX-13: The tetrapeptide amide, Thr-Pro-Pro-Thr-NH₂, designated GLYX-13, was identified as the most potent and efficacious peptide in the series. It was later given the non-proprietary name Rapastinel.
Synthesis of Rapastinel
The chemical synthesis of Rapastinel, a tetrapeptide, has been approached using solution-phase peptide synthesis methodologies. An optimized, scalable, and chromatography-free synthesis has been reported, employing a "2+2" fragment coupling strategy.
While a detailed, step-by-step protocol with precise quantities and reaction times is not publicly available, the overall synthetic strategy is outlined below.
Overall Synthetic Strategy:
The synthesis involves the preparation of two dipeptide fragments, which are then coupled and deprotected to yield the final tetrapeptide amide.
-
Fragment 1 Synthesis: Preparation of a protected dipeptide corresponding to the N-terminal half of Rapastinel (e.g., a protected Thr-Pro derivative).
-
Fragment 2 Synthesis: Preparation of a protected dipeptide amide corresponding to the C-terminal half of Rapastinel (e.g., a protected Pro-Thr-NH₂ derivative).
-
Fragment Coupling: The two dipeptide fragments are coupled together using a suitable peptide coupling reagent.
-
Deprotection: The protecting groups are removed from the fully assembled tetrapeptide to yield Rapastinel.
This strategy allows for the efficient and scalable production of Rapastinel without the need for costly and time-consuming chromatographic purification steps.
Note on Rapastinel Acetate: Rapastinel has been studied in its free base form and as an acetate salt. The acetate salt can be prepared by treating the free base of Rapastinel with acetic acid. Specific details regarding the salt formation protocol and comprehensive characterization data for the acetate form are not extensively detailed in publicly accessible literature.
Mechanism of Action: A Positive Allosteric Modulator of the NMDA Receptor
Initially characterized as a glycine-site partial agonist, further research has refined the understanding of Rapastinel's mechanism of action. It is now considered a positive allosteric modulator (PAM) of the NMDA receptor, acting at a novel binding site distinct from the glycine co-agonist site.
Signaling Pathway
Rapastinel's modulation of the NMDA receptor triggers a cascade of intracellular signaling events that ultimately lead to enhanced synaptic plasticity. A key player in this pathway is the mammalian target of rapamycin complex 1 (mTORC1).
Key Biological Effects
-
Enhancement of NMDA Receptor Function: Rapastinel potentiates NMDA receptor-mediated currents at therapeutically relevant concentrations.
-
Activation of mTORC1 Signaling: This activation is crucial for the downstream effects of Rapastinel, leading to increased synthesis of synaptic proteins.
-
Increased Synaptic Plasticity: Rapastinel has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.
-
Increased Dendritic Spine Density: Treatment with Rapastinel leads to an increase in the number of dendritic spines, the primary sites of excitatory synapses in the brain.
Experimental Protocols for Biological Evaluation
The biological activity of Rapastinel has been characterized through a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
[³H]MK-801 Binding Assay
This assay is used to assess the modulatory effects of compounds on the NMDA receptor channel.
Protocol:
-
Membrane Preparation: Well-washed rat forebrain membrane preparations are used.
-
Incubation: Membranes are incubated in the presence of glutamate (to activate the receptor) but without exogenous glycine. The incubation mixture contains the radioligand [³H]MK-801 and varying concentrations of Rapastinel.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding of [³H]MK-801 is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known NMDA receptor channel blocker) from the total binding. The effect of Rapastinel is determined by comparing the specific binding in its presence to the binding in its absence.
Quantitative Data from a Representative [³H]MK-801 Binding Assay:
| Compound | Concentration | [³H]MK-801 Binding (% of Control) |
| Rapastinel | 1 µM | ~130% |
| D-cycloserine | 1-10 µM | Optimal increase |
Data adapted from Moskal et al. (2016).
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
Protocol:
-
Slice Preparation: Acute hippocampal slices are prepared from rats.
-
Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a set period.
-
LTP Induction: A high-frequency stimulation (HFS) protocol is delivered through the stimulating electrode to induce LTP.
-
Post-HFS Recording: fEPSPs are recorded for an extended period after HFS to measure the potentiation of the synaptic response.
-
Drug Application: Rapastinel is applied to the slices before or after LTP induction to assess its effects on synaptic plasticity.
Quantitative Data from a Representative LTP Experiment:
| Treatment | Time Post-Dosing | Effect on LTP |
| Rapastinel (3 mg/kg, IV) | 24 hours | Significant enhancement |
| Rapastinel (3 mg/kg, IV) | 1 week | Significant enhancement |
| Rapastinel (3 mg/kg, IV) | 2 weeks | Persistent enhancement |
| Rapastinel (3 mg/kg, IV) | 4 weeks | No significant enhancement |
Data adapted from Burgdorf et al. (2015).
Dendritic Spine Density Analysis
Changes in dendritic spine density are indicative of alterations in synaptic connectivity.
Protocol:
-
Animal Treatment: Rats are administered Rapastinel or a vehicle control.
-
Tissue Preparation: After a set time, the animals are sacrificed, and their brains are processed for Golgi staining or immunofluorescence to visualize dendritic spines.
-
Imaging: High-resolution images of dendrites from specific brain regions (e.g., dentate gyrus and medial prefrontal cortex) are acquired using a confocal microscope.
-
Spine Counting and Analysis: Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom). Spine density is calculated as the number of spines per unit length of the dendrite.
-
Statistical Analysis: Spine densities are compared between the Rapastinel-treated and control groups.
Quantitative Data from a Representative Dendritic Spine Analysis:
| Brain Region | Spine Type | Change with Rapastinel (24h post-dosing) |
| Dentate Gyrus | Stubby Spines | Increased density |
| Medial Prefrontal Cortex | Stubby Spines | Increased density |
Data adapted from Moskal et al. (2016).
Conclusion
Rapastinel represents a significant advancement in the understanding of NMDA receptor modulation for the treatment of depression. Its unique mechanism of action as a positive allosteric modulator offered a promising therapeutic window with a favorable side-effect profile compared to NMDA receptor antagonists. Although it did not achieve its primary endpoints in late-stage clinical trials, the research surrounding Rapastinel has provided a wealth of knowledge for the neuroscience and drug development communities. The detailed experimental protocols and an understanding of its signaling pathways continue to inform the development of new and improved therapies for mood disorders. The journey of Rapastinel from a monoclonal antibody to a clinical candidate underscores the power of innovative drug discovery approaches and the enduring complexity of treating central nervous system disorders.
References
Rapastinel Acetate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapastinel acetate, also known as GLYX-13 acetate, is a tetrapeptide that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its downstream signaling pathways are included to support further research and development efforts in the field of glutamatergic modulation for neuropsychiatric disorders.
Chemical Structure and Identifiers
Rapastinel is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide. The acetate salt form is the subject of this guide.
| Identifier | Value |
| IUPAC Name | L-Threoninamide, L-threonyl-L-prolyl-L-prolyl-, monoacetate[1] |
| CAS Number | 491872-39-0[1] |
| Molecular Formula | C20H35N5O8[1] |
| Molecular Weight | 473.53 g/mol [1] |
| SMILES | CC(O)=O.O=C(N(CCC1)[C@@H]1C(N--INVALID-LINK----INVALID-LINK--C)=O)--INVALID-LINK--N2C(--INVALID-LINK----INVALID-LINK--C)=O[2] |
| Synonyms | GLYX-13 acetate, BV-102 |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available data, including predicted values.
| Property | Value | Source |
| Appearance | White to tan powder | |
| Solubility | DMSO: ≥ 32 mg/mL (77.39 mM) Water: 83 mg/mL Ethanol: 83 mg/mL | MedChemExpress, Selleck Chemicals |
| Predicted Density | 1.370 g/cm³ | |
| Predicted Boiling Point | 844.2 °C | |
| Predicted pKa (Strongest Acidic) | 11.92 | DrugBank |
| Predicted pKa (Strongest Basic) | 9.84 | DrugBank |
Pharmacological Properties
This compound is a positive allosteric modulator of the NMDA receptor. It enhances receptor function at a novel binding site, distinct from the glutamate and glycine binding sites.
| Parameter | Value |
| Mechanism of Action | Positive allosteric modulator of the NMDA receptor |
| Binding Site | A novel site on the NMDA receptor, independent of the glycine co-agonist site |
| Functional Activity | Enhances NMDA receptor-mediated currents at concentrations around 100 nM to 1 µM. At higher concentrations (≥10 µM), it can be inhibitory. |
| Effect on LTP | Facilitates long-term potentiation (LTP) in the hippocampus and medial prefrontal cortex |
Mechanism of Action and Signaling Pathways
This compound's modulation of the NMDA receptor initiates a downstream signaling cascade that is believed to underlie its therapeutic effects. Upon binding to the NMDA receptor, rapastinel enhances calcium influx, which in turn activates several intracellular signaling pathways.
Key signaling molecules involved include:
-
Extracellular signal-regulated kinase (ERK)
-
Mammalian target of rapamycin (mTOR)
-
p70S6 kinase (p70S6K)
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)
-
Brain-derived neurotrophic factor (BDNF)
-
Tropomyosin receptor kinase B (TrkB)
The activation of the ERK/mTOR pathway leads to an increase in the synthesis of synaptic proteins, promoting synaptogenesis and neuroplasticity. The release of BDNF and subsequent activation of its receptor, TrkB, further reinforces these effects.
Experimental Protocols
[³H]MK-801 Binding Assay for NMDA Receptor Modulation
This assay indirectly measures the functional modulation of the NMDA receptor by assessing the binding of the open-channel blocker [³H]MK-801.
Materials:
-
Rat forebrain membranes
-
Assay buffer (e.g., Tris-HCl)
-
Glutamate
-
This compound
-
[³H]MK-801
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrains as previously described.
-
Assay Setup: In a microcentrifuge tube, combine the rat forebrain membranes, a saturating concentration of glutamate, and varying concentrations of this compound in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow this compound to interact with the NMDA receptors.
-
Radioligand Addition: Add [³H]MK-801 to the mixture.
-
Binding Incubation: Incubate for a further period to allow [³H]MK-801 to bind to the open NMDA receptor channels.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data to determine the concentration-dependent effect of this compound on [³H]MK-801 binding, which reflects its modulatory effect on NMDA receptor channel opening.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons.
Materials:
-
Rodent brain slices (e.g., hippocampus or medial prefrontal cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
This compound
Protocol:
-
Slice Preparation: Prepare acute brain slices from the desired brain region of a rodent.
-
Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Identify a target neuron (e.g., a pyramidal neuron) using differential interference contrast (DIC) microscopy.
-
Patching: Using a micromanipulator, carefully guide a glass micropipette filled with intracellular solution to the surface of the target neuron and form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record baseline NMDA receptor-mediated currents, which can be evoked by electrical stimulation of afferent fibers or by local application of NMDA.
-
Drug Application: Bath-apply this compound at the desired concentration.
-
Recording with Drug: Continue to record NMDA receptor-mediated currents in the presence of this compound to observe its modulatory effects.
-
Washout: Perfuse the slice with drug-free aCSF to wash out the compound.
-
Post-Washout Recording: Record currents after the washout to determine if the effects of this compound are reversible.
-
Data Analysis: Analyze the recorded currents to quantify changes in amplitude, kinetics, and other parameters induced by this compound.
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
LTP is a form of synaptic plasticity that is widely studied as a cellular correlate of learning and memory.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices as described in the patch-clamp protocol.
-
Recording Setup: Place a slice in a recording chamber and perfuse with aCSF. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single electrical pulses to the stimulating electrode at a low frequency (e.g., 0.05 Hz) and record the baseline fEPSP for a stable period (e.g., 20-30 minutes).
-
Drug Application (optional): If investigating the acute effects of this compound on LTP induction, bath-apply the compound before inducing LTP.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz stimulation for 1 second.
-
Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline average. Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP. Compare the magnitude of LTP between control and this compound-treated slices.
Synthesis
The synthesis of rapastinel, a tetrapeptide, is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
General Steps for Fmoc-based Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a resin suitable for producing a C-terminal amide, such as a Rink amide resin.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a base, typically piperidine in DMF.
-
Coupling of Subsequent Amino Acids: Sequentially couple the next Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Pro-OH, and Fmoc-Thr(tBu)-OH) using a coupling reagent (e.g., HBTU, HATU). Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (tBu) using a strong acid, such as a cocktail containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acetate Salt Formation: The purified peptide can be converted to the acetate salt by ion exchange or by dissolving the free base in a solution containing acetic acid followed by lyophilization.
Formulation and Stability
Information on the specific formulation and stability of this compound is limited in the public domain and is often proprietary. For intravenous administration in clinical trials, this compound would be formulated as a sterile, pyrogen-free solution. Stability studies would be conducted to determine the shelf-life and appropriate storage conditions, assessing for degradation of the peptide under various conditions of temperature, pH, and light exposure.
Conclusion
This compound is a novel NMDA receptor modulator with a unique mechanism of action that has shown promise in preclinical and early clinical studies for the treatment of major depressive disorder. Its ability to enhance NMDA receptor function and promote synaptic plasticity through downstream signaling pathways, such as the ERK/mTOR and BDNF/TrkB pathways, represents a distinct approach from traditional antidepressants. While further research is needed to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its properties, this technical guide provides a solid foundation for researchers and drug development professionals working with this intriguing compound. The provided experimental protocols offer a starting point for the in vitro and ex vivo characterization of this compound and similar NMDA receptor modulators.
References
Preclinical Research on Rapastinel Acetate for Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike traditional monoaminergic antidepressants, Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate (NMDA) receptor.[2] Preclinical studies have demonstrated its efficacy in various animal models of depression, suggesting a unique mechanism of action that involves synaptic plasticity and neurogenesis.[2][3] This technical guide provides an in-depth overview of the core preclinical research on this compound, focusing on its pharmacological activity, efficacy in established animal models, and the underlying molecular mechanisms.
Pharmacological Profile
Rapastinel acts as a modulator of the NMDA receptor, though its precise binding site and mechanism of action have been a subject of investigation.[4] It is described as a glycine-site partial agonist or a positive allosteric modulator of the NMDA receptor.
Quantitative Pharmacological Data
| Parameter | Value | Species | Assay | Reference |
| NMDA Receptor Modulation | ||||
| [³H]MK-801 Binding | ~130% of control at 1 µM | Rat | Forebrain membrane prep | |
| Brain Uptake Index | 80 ± 15 | Rat | In vivo [³H]-Rapastinel | |
| Pharmacokinetics | ||||
| Tmax (Brain ECF) | ~20 minutes | Rat | Microdialysis | |
| Half-life (Brain ECF) | ~20 minutes | Rat | Microdialysis | |
| Efficacious Brain Concentration | 30-100 nM | Rat | Microdialysis |
Preclinical Efficacy in Animal Models of Depression
Rapastinel has demonstrated antidepressant-like effects in a variety of well-established rodent models of depression. These models are designed to mimic different aspects of the human condition, including behavioral despair, anhedonia, and stress-induced deficits.
Quantitative Efficacy Data
| Animal Model | Key Findings | Dose | Species | Reference |
| Forced Swim Test (FST) | Significant reduction in immobility time | 3 mg/kg, IV | Rat | |
| Antidepressant-like effects observed 1h and 24h post-dose | 3 mg/kg, IV | Rat | ||
| Dose-dependent antidepressant-like response | 10 and 30 mg/kg, s.c. | Rat | ||
| Learned Helplessness | Reduction in the number of escape failures | 3 mg/kg, IV (24h post-dose) | Rat | |
| Chronic Unpredictable Stress (CUS) | Reversal of CUS-induced deficits in sucrose preference | 3 mg/kg, IV | Rat | |
| Reversal of CUS-induced depressive-like state | 3 mg/kg, IV | Rat | ||
| Novelty-Induced Hypophagia | Reduction in latency to eat in a novel environment | 3 mg/kg, IV (1h post-dose) | Rat | |
| Treatment-Resistant Model (ACTH) | Antidepressant-like effect in imipramine-resistant rats | 10 mg/kg | Rat |
Experimental Protocols
Forced Swim Test (PST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.
Procedure:
-
Habituation (Day 1): Rats are individually placed in a transparent cylindrical tube (46 cm tall × 20 cm diameter) filled with 30 cm of water (23°C ± 1°C) for a 15-minute session.
-
Testing (Day 2): 24 hours after habituation, rats are placed back into the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the minimal effort required to keep the head above water) is recorded and scored by a trained observer blinded to the treatment conditions.
Chronic Unpredictable Stress (CUS)
The CUS model is used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.
Procedure:
-
Stress Regimen: For 21 consecutive days, rats are subjected to two different stressors per day. The stressors are selected from a list that may include: social defeat, restraint stress, and tail suspension, and are applied in a semi-random order.
-
Behavioral Testing: Following the 21-day stress period, behavioral tests such as the sucrose preference test (to measure anhedonia) and the Forced Swim Test are conducted to assess the depressive-like phenotype.
-
Drug Administration: Rapastinel or vehicle is administered typically after the stress period and before or during behavioral testing to evaluate its ability to reverse the stress-induced deficits.
Electrophysiology: Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is believed to underlie learning and memory and is often impaired in models of depression.
Procedure:
-
Slice Preparation: Hippocampal or medial prefrontal cortex (mPFC) slices are prepared from rats at various time points after in vivo administration of Rapastinel or vehicle.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the mPFC.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-stimulation baseline.
Signaling Pathways and Molecular Mechanisms
The antidepressant effects of Rapastinel are thought to be mediated by its ability to modulate synaptic plasticity through the activation of intracellular signaling cascades.
NMDA Receptor-Mediated Synaptic Plasticity
Rapastinel's interaction with the NMDA receptor is the initial step in a cascade of events leading to enhanced synaptic strength. This is supported by the observation that the antidepressant-like effects of Rapastinel are blocked by NMDA receptor antagonists.
Downstream Signaling: mTOR and BDNF
Activation of the NMDA receptor by Rapastinel initiates downstream signaling pathways, including the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways. These pathways are crucial for protein synthesis-dependent synaptic plasticity and neurogenesis.
References
- 1. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]
- 4. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Trial Results of Rapastinel Acetate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide that acts as a novel modulator of the N-methyl-D-aspartate (NMDA) receptor. Explored for its potential as a rapid-acting antidepressant, early clinical trials investigated its safety, tolerability, pharmacokinetics, and efficacy in patients with major depressive disorder (MDD), including those with treatment-resistant depression. Phase I and II studies suggested a favorable safety profile, lacking the psychotomimetic effects associated with other NMDA receptor antagonists like ketamine. A proof-of-concept Phase II trial demonstrated a rapid onset of antidepressant effects at specific intravenous doses, with a single administration showing efficacy for up to seven days. This document provides an in-depth technical guide to the early clinical trial results for this compound, presenting available quantitative data, detailing experimental protocols, and visualizing key biological pathways and study designs. While initial findings were promising, it is important to note that subsequent Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development for MDD.
Introduction
Major depressive disorder (MDD) presents a significant global health burden, with a substantial portion of patients exhibiting an inadequate response to conventional monoaminergic antidepressants. This has spurred the investigation of novel therapeutic targets, with the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, emerging as a key area of interest. This compound, a tetrapeptide, was developed as a modulator of the NMDA receptor, demonstrating a unique mechanism of action as a partial agonist at the glycine site.[1][2] Preclinical studies indicated its potential for rapid and sustained antidepressant-like effects without the adverse side effects commonly associated with NMDA receptor antagonists.[3] This whitepaper synthesizes the available data from early-phase clinical trials to provide a comprehensive technical overview for researchers and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by modulating the NMDA receptor, a crucial component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory. Unlike NMDA receptor antagonists, Rapastinel acts as a partial agonist at the glycine co-agonist site of the NMDA receptor. This modulation is believed to lead to downstream effects that underpin its antidepressant activity. Key signaling pathways implicated include the activation of the mammalian target of rapamycin (mTOR) and the release of brain-derived neurotrophic factor (BDNF), both of which are critical for synaptogenesis and neuronal plasticity.[4]
Figure 1: Proposed signaling pathway of this compound.
Early Phase Clinical Trials: Data and Protocols
Phase I Clinical Trials
Initial Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose.
-
Participants: Healthy adult volunteers.
-
Intervention: Single intravenous administration of this compound at escalating dose levels or placebo.
-
Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary Outcome Measures: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life).
Quantitative data from this specific trial are not publicly available in detail.
A later Phase I study in healthy participants evaluated the effects of Rapastinel on simulated driving performance, providing important safety and tolerability data at higher doses.[5]
Experimental Protocol:
-
Study Design: Randomized, multicenter, placebo- and active-controlled, five-period crossover, single-dose study.
-
Participants: 107 healthy adult volunteers.
-
Interventions:
-
Rapastinel 900 mg (slow intravenous bolus)
-
Rapastinel 1800 mg (slow intravenous bolus)
-
Alprazolam 0.75 mg (oral, positive control)
-
Ketamine 0.5 mg/kg (intravenous infusion, clinical comparator)
-
Placebo
-
-
Primary Outcome Measure: Standard Deviation of Lateral Position (SDLP) during a 60-minute simulated driving scenario.
-
Secondary Outcome Measures: Other measures of driving performance, sleepiness, and cognition.
Data Presentation:
Table 1: Primary Efficacy Outcome - Standard Deviation of Lateral Position (SDLP) in a Simulated Driving Task
| Treatment Group | Mean SDLP (cm) | Comparison vs. Placebo (p-value) | Comparison vs. Ketamine (p-value) | Comparison vs. Alprazolam (p-value) |
| Placebo | - | - | - | - |
| Rapastinel 900 mg | Not significantly different | > 0.5 | < 0.002 | < 0.002 |
| Rapastinel 1800 mg | Not significantly different | > 0.5 | < 0.002 | < 0.002 |
| Ketamine 0.5 mg/kg | Significantly impaired | 0.0001 | - | - |
| Alprazolam 0.75 mg | Significantly impaired | < 0.02 | - | - |
Table 2: Safety and Tolerability - Key Findings
| Adverse Event Profile | Rapastinel (900 mg & 1800 mg) | Ketamine (0.5 mg/kg) |
| Psychotomimetic Effects | No significant signal observed | Associated with dissociative, analgesic, and psychotomimetic effects |
| Driving Performance | No significant impairment | Significant impairment |
Phase II Proof-of-Concept Trial (NCT01684163)
A key early clinical study was a randomized, double-blind, placebo-controlled, proof-of-concept trial that evaluated the efficacy and safety of a single intravenous dose of Rapastinel in patients with MDD who had an inadequate response to at least one antidepressant.
Figure 2: Workflow of the Phase II proof-of-concept trial.
Experimental Protocol:
-
Study Design: Double-blind, randomized, placebo-controlled.
-
Participants: 116 subjects with MDD who had not responded to at least one biogenic amine antidepressant during the current episode.
-
Interventions: A single intravenous (IV) dose of Rapastinel (1, 5, 10, or 30 mg/kg) or placebo.
-
Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale-17 (HAM-D17) score.
-
Assessments: HAM-D17 was assessed at baseline, 24 hours, and on days 3, 7, 14, 21, and 28. Onset of action was assessed using the Bech-6 scale at 2 hours post-infusion.
Data Presentation:
Table 3: Primary Efficacy Outcomes - Change in HAM-D17 Scores
| Dose Group | Change from Baseline in HAM-D17 | Duration of Effect |
| Placebo | - | - |
| 1 mg/kg | Minimally efficacious | - |
| 5 mg/kg | Statistically significant reduction | Up to 7 days |
| 10 mg/kg | Statistically significant reduction (peak of dose-response curve) | Up to 7 days |
| 30 mg/kg | Not specified, but higher doses did not show a greater effect | - |
Table 4: Onset of Action and Safety Profile
| Feature | Observation |
| Onset of Action | |
| Bech-6 Scale | Reduction in depressive symptoms observed within 2 hours |
| Safety and Tolerability | |
| Psychotomimetic Effects | No psychotomimetic or other significant side effects were reported |
| Serious Adverse Events | No treatment-related serious adverse events were reported |
Discussion and Conclusion
The early clinical trials of this compound provided promising initial data for a novel mechanism of action in the treatment of major depressive disorder. The Phase I studies established a favorable safety and tolerability profile, notably the absence of psychotomimetic side effects that are a significant concern with other NMDA receptor modulators. The Phase II proof-of-concept study further supported its potential, demonstrating a rapid onset of antidepressant effect within hours of a single intravenous infusion, with efficacy sustained for up to a week at doses of 5 mg/kg and 10 mg/kg.
The unique mechanism of Rapastinel, as a partial agonist at the NMDA receptor glycine site, and its downstream effects on mTOR and BDNF signaling, represented a significant departure from traditional monoaminergic antidepressants. The early clinical data suggested that this pathway could be modulated to achieve rapid antidepressant effects without the adverse events that have limited the clinical utility of NMDA receptor antagonists.
However, it is critical to contextualize these early findings with the ultimate outcome of the Rapastinel development program. Despite the promising Phase II results, the subsequent larger and more definitive Phase III trials failed to demonstrate a statistically significant difference from placebo. This underscores the challenges in translating early-phase clinical signals into late-stage success, particularly in the complex field of psychiatric drug development.
For researchers and drug development professionals, the story of Rapastinel offers valuable insights. The early data highlight the potential of targeting the glutamatergic system for rapid antidepressant effects. The discrepancy between early and late-phase results emphasizes the importance of robust clinical trial design, patient population selection, and a deeper understanding of the underlying neurobiology to successfully develop novel treatments for MDD. Further research into the nuances of NMDA receptor modulation may yet yield effective therapies, building on the foundational knowledge gained from the clinical investigation of this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]
- 3. Not So Fast: Recent Successes and Failures in Treating Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast-Acting Antidepressants Rapidly Stimulate ERK Signaling and BDNF Release in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Tetrapeptide GLYX-13: A Technical Guide to its Structure and Function as a Novel NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLYX-13, also known as rapastinel, is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, with the C-terminus amidated (Thr-Pro-Pro-Thr-NH₂). Initially developed as a potential rapid-acting antidepressant, its unique mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor has garnered significant interest in the neuroscience and drug development communities. This technical guide provides an in-depth overview of the structure, mechanism of action, and key experimental findings related to GLYX-13.
Molecular Structure and Properties
GLYX-13 is a synthetic peptide with a molecular formula of C₁₈H₃₁N₅O₆ and a molar mass of 413.475 g/mol .[1] Its structure as a tetrapeptide amide contributes to its ability to cross the blood-brain barrier, a critical feature for a centrally acting therapeutic agent.
| Property | Value |
| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
| Molecular Formula | C₁₈H₃₁N₅O₆ |
| Molar Mass | 413.475 g/mol |
| Sequence | Threonine-Proline-Proline-Threonine-amide (TPPT-NH₂) |
Mechanism of Action: A Positive Allosteric Modulator of the NMDA Receptor
Initial studies characterized GLYX-13 as a glycine-site functional partial agonist of the NMDA receptor.[2][3] However, more recent and comprehensive research has redefined its mechanism. It is now understood that GLYX-13 acts as a positive allosteric modulator (PAM) at a novel binding site on the NMDA receptor, distinct from the glycine co-agonist site.[1][4] This modulation enhances NMDA receptor function in response to glutamate, without directly activating the receptor on its own. This nuanced mechanism is thought to contribute to its favorable side-effect profile compared to other NMDA receptor modulators like ketamine.
The binding of GLYX-13 to its unique site on the NMDA receptor complex leads to a conformational change that increases the receptor's sensitivity to glutamate. This results in an enhanced influx of Ca²⁺ upon receptor activation, which in turn triggers downstream signaling cascades associated with synaptic plasticity.
Effects on Synaptic Plasticity
A key consequence of GLYX-13's modulation of the NMDA receptor is its profound effect on synaptic plasticity, the cellular basis of learning and memory. Specifically, GLYX-13 has been shown to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. This effect is concentration-dependent, with lower concentrations potentiating LTP and higher concentrations having a lesser effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GLYX-13.
Table 1: Preclinical Pharmacological Data
| Parameter | Value | Species/System | Reference |
| Affinity Constant (Kp) | 1.3 µM | Rat Hippocampal Slices | |
| Optimal Concentration for [³H]MK-801 Binding Enhancement | 1-10 µM | Rat Forebrain Membranes | |
| Optimal Antidepressant Dose (Porsolt Test) | 3 mg/kg, IV | Rat |
Table 2: Phase II Clinical Trial Results (Single IV Dose in MDD)
| Dose | Change in HDRS-17 Score from Baseline (Day 3) | p-value | Reference |
| 5 mg/kg | -4.4 | < 0.05 | |
| 10 mg/kg | -4.0 (Day 7) | 0.073 (trend) | |
| Placebo | - | - |
HDRS-17: 17-item Hamilton Depression Rating Scale
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of GLYX-13 on NMDA receptor-mediated currents in neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (e.g., 300 µm thick) containing the hippocampus or prefrontal cortex are prepared from rodents in ice-cold artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂. The aCSF typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Recording: Slices are transferred to a recording chamber and perfused with aCSF at room temperature. Whole-cell patch-clamp recordings are obtained from pyramidal neurons under visual guidance using differential interference contrast microscopy.
-
Pipette Solution: The internal pipette solution typically contains (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2-7.3.
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by including antagonists for AMPA and GABA receptors in the perfusion solution.
-
GLYX-13 Application: After establishing a stable baseline recording of NMDA EPSCs, GLYX-13 is bath-applied at various concentrations to determine its effect on current amplitude and kinetics.
Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like effects of GLYX-13 in rodents.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On the first day, rats are placed in the cylinder for a 15-minute pre-swim session. This is done to induce a state of learned helplessness.
-
Test Session: 24 hours after the pre-test, animals are administered GLYX-13 (e.g., 3 mg/kg, IV) or vehicle. Following a predetermined pretreatment time (e.g., 60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and scored by a trained observer blinded to the treatment conditions. A decrease in immobility time is indicative of an antidepressant-like effect.
Western Blotting for mTOR Signaling Pathway
Objective: To determine the effect of GLYX-13 on the activation of the mTOR signaling pathway.
Methodology:
-
Tissue Preparation: Following treatment with GLYX-13 or vehicle, brain tissue (e.g., prefrontal cortex) is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4EBP1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative levels of phosphorylated proteins are normalized to the total protein levels.
Downstream Signaling: The mTOR Pathway
The antidepressant and synaptogenic effects of GLYX-13 are mediated, at least in part, by the activation of the mammalian target of rapamycin (mTOR) signaling pathway. Activation of the NMDA receptor by GLYX-13 leads to the phosphorylation and activation of Akt, which in turn phosphorylates and activates mTOR. Activated mTOR then phosphorylates its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis required for synaptogenesis and synaptic plasticity.
Synthesis Workflow
The synthesis of GLYX-13 is typically achieved through solid-phase or solution-phase peptide synthesis. A general workflow for the solution-phase synthesis is outlined below.
Conclusion
GLYX-13 is a tetrapeptide that functions as a positive allosteric modulator of the NMDA receptor. Its unique mechanism of action, which enhances synaptic plasticity through the activation of downstream signaling pathways such as mTOR, has made it a subject of intense research. While it showed promise in early clinical trials for major depressive disorder, it ultimately did not meet its primary endpoints in Phase III studies. Nevertheless, the study of GLYX-13 continues to provide valuable insights into the complex role of the glutamatergic system in neuropsychiatric disorders and serves as an important tool for understanding the molecular mechanisms of synaptic function.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Unraveling the Enigmatic Mechanism of Rapastinel Acetate: A Technical Guide to its Role as a Positive Allosteric Modulator of the NMDA Receptor
For Immediate Release: A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Evanston, IL – This technical guide provides an in-depth exploration of Rapastinel acetate (formerly GLYX-13), a tetrapeptide with rapid-acting antidepressant and cognitive-enhancing properties. Initially characterized as a glycine-site partial agonist of the N-methyl-D-aspartate (NMDA) receptor, a more nuanced understanding has emerged. Compelling evidence now redefines Rapastinel as a novel positive allosteric modulator (PAM) that enhances NMDA receptor function through a unique binding site, independent of the glycine co-agonist site. This whitepaper will dissect the core pharmacology of Rapastinel, present quantitative data from key experiments, detail the methodologies of these pivotal studies, and illustrate the downstream signaling pathways that underpin its therapeutic potential.
Executive Summary: A Paradigm Shift in NMDA Receptor Modulation
This compound represents a significant departure from traditional antidepressant therapies. Its ability to elicit rapid and sustained antidepressant-like effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine has made it a subject of intense study. The crucial evolution in understanding its mechanism of action—from a glycine-site partial agonist to a positive allosteric modulator—is a central theme of this guide. This distinction is critical, as it suggests a more subtle and potentially safer way to modulate the glutamatergic system for therapeutic benefit. This document serves as a comprehensive resource, consolidating preclinical data and methodologies to provide a clear and detailed picture of Rapastinel's interaction with the NMDA receptor and its downstream consequences.
Pharmacological Profile and Quantitative Data
Rapastinel's interaction with the NMDA receptor has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Receptor Modulation and Functional Activity
| Assay Type | Receptor/Channel | Preparation | Ligand/Agonist | Rapastinel Concentration | Effect | Reference(s) |
| Radioligand Binding | NMDA Receptor Channel Pore | Rat Forebrain Membranes | [³H]MK-801 | 1-10 µM | Optimal increase in binding, similar to D-cycloserine | [1] |
| Radioligand Binding | NMDA Receptor (NR2A, B, C, D) | HEK Cells expressing NMDAR subtypes | [³H]MK-801 | ~100 nM - 1 µM | Enhanced [³H]MK-801 binding across all four NR2 subtypes | [2] |
| Radioligand Displacement | NMDA Receptor Glycine Site | - | - | 30 µM | Did not displace radioligand from the glycine co-agonist site | [2] |
| Electrophysiology (NMDAR Current) | NMDA Receptor | CA1 Pyramidal Neurons (Rat Hippocampal Slices) | D-Serine | 1 µM | Elicited ~20% of the maximum current generated by the full agonist D-serine | [1] |
| Electrophysiology (NMDAR-EPSC) | NMDA Receptor | Medial Prefrontal Cortex (mPFC) Pyramidal Neurons | - | 100 nM or 1 µM | Significantly increased the amplitude of NMDAR-mediated EPSCs | [2] |
| Electrophysiology (LTP) | NMDA Receptor | Medial Prefrontal Cortex (mPFC) Slices | - | 100 nM | Maximal enhancement of Long-Term Potentiation (LTP) magnitude | |
| Calcium Imaging | NMDA Receptor | Primary Rat Cortical Neurons | NMDA (10 µM) | 100 nM | Enhanced NMDA-induced intracellular calcium increase |
Table 2: In Vivo Behavioral and Cellular Effects in Rodent Models
| Model/Assay | Species | Rapastinel Dose (Route) | Key Finding | Reference(s) |
| Forced Swim Test (FST) | Rat | 10 & 30 mg/kg (s.c.) | Rapid (within 1 hour) and sustained (>7 days) dose-dependent antidepressant-like effect | |
| Dendritic Spine Analysis | Rat | 3 mg/kg (IV) | Increased proportion of mature spines and density of stubby spines in the dentate gyrus and mPFC 24 hours post-dosing | |
| Cognitive Enhancement | Rat | 1 mg/kg (IV) | Enhanced performance in hippocampal-dependent learning tasks (e.g., trace eyeblink conditioning) | |
| Brain Concentration (Microdialysis) | Rat | 10-30 mg/kg | Antidepressant efficacy associated with brain concentrations of approximately 30-100 nM |
Detailed Experimental Protocols
A cornerstone of understanding Rapastinel's pharmacology is the ability to replicate and build upon the experiments that defined its mechanism. This section provides detailed methodologies for key assays.
Radioligand Binding Assay ([³H]MK-801)
This assay indirectly measures the activity of NMDA receptor modulators by quantifying their effect on the binding of the open-channel blocker [³H]MK-801. Positive modulators increase the channel opening probability, thereby enhancing [³H]MK-801 binding.
Objective: To determine if Rapastinel enhances the binding of [³H]MK-801 to the NMDA receptor channel pore in the presence of glutamate, indicating positive allosteric modulation.
Materials:
-
Rat forebrain membrane preparations or membranes from HEK cells expressing specific NMDAR subtypes.
-
Binding Buffer: 5 mM Tris-HCl (pH 7.4).
-
[³H]MK-801 (radioligand).
-
Glutamate (saturating concentration, e.g., 50 µM).
-
This compound (varying concentrations).
-
Glycine or D-Serine (as a positive control).
-
Unlabeled MK-801 or Phencyclidine (PCP) for determining non-specific binding.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrains (minus cerebellum) or HEK cell pellets in ice-cold 10 mM Tris-acetate buffer (pH 7.4). Centrifuge at low speed to remove debris. Pellet the supernatant at high speed (e.g., 50,000 x g) for 30 minutes at 4°C. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in the binding buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 300 µg protein), a saturating concentration of glutamate (50 µM), and varying concentrations of Rapastinel.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C to allow Rapastinel to bind to the receptor.
-
Radioligand Addition: Add [³H]MK-801 (e.g., 0.3 mCi) to the wells.
-
Incubation: Incubate for an additional 15 minutes at 25°C. This is a non-equilibrium condition that is sensitive to changes in channel opening kinetics.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled MK-801) from total binding. Express the effect of Rapastinel as a percentage of the maximal stimulation achieved with a saturating concentration of a full glycine-site agonist like glycine or D-serine.
Whole-Cell Patch-Clamp Electrophysiology (LTP in mPFC Slices)
This technique measures the potentiation of synaptic strength, a cellular correlate of learning and memory, and is used to assess how Rapastinel modulates synaptic plasticity.
Objective: To measure the effect of Rapastinel on the magnitude of Long-Term Potentiation (LTP) at synapses in the medial prefrontal cortex (mPFC).
Materials:
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal pipette solution containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP.
-
Patch-clamp amplifier and recording setup.
-
Bipolar stimulating electrode and glass recording electrode.
Procedure:
-
Slice Preparation: Prepare 400 µm thick coronal slices of the rat mPFC in ice-cold aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate. Obtain a whole-cell patch-clamp recording from a layer V pyramidal neuron in the mPFC.
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) by stimulating layer II/III with a bipolar electrode at a low frequency (e.g., 0.1 Hz) for at least 20 minutes to ensure a stable response.
-
Drug Application: Bath apply Rapastinel (e.g., 100 nM) for 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, often referred to as theta-burst stimulation (TBS). A typical protocol involves multiple trains of high-frequency bursts (e.g., 5 pulses at 100 Hz, repeated at 5 Hz).
-
Post-Induction Recording: Continue to record EPSCs at the baseline stimulation frequency for at least 40-60 minutes post-induction.
-
Data Analysis: Measure the amplitude of the EPSCs. Normalize the post-induction EPSC amplitudes to the average baseline amplitude. LTP is quantified as the percentage increase in the EPSC amplitude in the last 10 minutes of the recording compared to the baseline.
In Vivo Behavioral Assessment (Forced Swim Test)
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. A reduction in immobility time is interpreted as an antidepressant-like effect.
Objective: To assess the antidepressant-like effects of Rapastinel in rats.
Materials:
-
Transparent cylindrical tanks (e.g., 46 cm tall x 20 cm diameter).
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1): Place each rat in a cylinder filled with water to a depth of 30 cm for a 15-minute habituation session. This pre-exposure increases the sensitivity of the test on the following day. After the session, remove the rats, dry them, and return them to their home cages.
-
Drug Administration: Administer Rapastinel (e.g., 10 or 30 mg/kg, s.c.) or vehicle at a specified time before the test session (e.g., 1 hour or 24 hours prior).
-
Test Session (Day 2): Place the rats back into the swim cylinders for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the lack of struggling and making only the movements necessary to keep the head above water.
-
Data Analysis: Compare the mean duration of immobility between the Rapastinel-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time indicates an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Rapastinel's modulation of the NMDA receptor initiates a cascade of intracellular events that converge on pathways known to be critical for synaptic plasticity and the therapeutic effects of rapid-acting antidepressants.
Downstream Signaling Cascade
Activation of the NMDA receptor by Rapastinel leads to calcium (Ca²⁺) influx, which triggers several downstream signaling pathways. A key convergent point for the action of rapid antidepressants is the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway. This activation is often mediated through the Brain-Derived Neurotrophic Factor (BDNF) and the Extracellular signal-regulated kinase (ERK) pathways. Ultimately, this cascade promotes synaptogenesis, including an increase in the number and function of dendritic spines, which is thought to be the cellular basis for its rapid and sustained antidepressant effects.
Experimental Workflow: [³H]MK-801 Binding Assay
The following diagram illustrates the logical flow of the radioligand binding assay used to characterize Rapastinel's modulatory effects on the NMDA receptor.
Conclusion and Future Directions
The evidence strongly supports the reclassification of this compound as a positive allosteric modulator of the NMDA receptor, acting at a novel site distinct from the glycine co-agonist binding domain. This mechanism allows it to enhance NMDA receptor function, leading to the activation of downstream pathways involving BDNF, ERK, and mTOR, which ultimately promote synaptogenesis. This mode of action provides a mechanistic basis for its observed rapid antidepressant and pro-cognitive effects in preclinical models.
Despite the promising preclinical data, Rapastinel did not meet its primary endpoints in Phase 3 clinical trials for adjunctive treatment of Major Depressive Disorder. The reasons for this discrepancy between robust preclinical efficacy and clinical outcomes are likely multifaceted and warrant further investigation. Future research should focus on understanding potential differences in human versus rodent NMDA receptor pharmacology, optimizing dosing regimens, and identifying patient populations that may be more responsive to this unique mechanism of action. The story of Rapastinel underscores the complexity of translating preclinical neuroscience discoveries into effective clinical therapies, yet the novel mechanism it has illuminated continues to be a promising avenue for the development of next-generation psychiatric medications.
References
Methodological & Application
Application Notes and Protocols: Rapastinel Acetate In Vivo Dosing for Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide that acts as a partial agonist at the glycine site of the NMDA receptor.[1] It has demonstrated rapid and sustained antidepressant-like effects in preclinical models without the psychotomimetic side effects associated with other NMDA receptor modulators like ketamine.[2][3] These application notes provide a comprehensive overview of in vivo dosing protocols for this compound in rats, compiled from various preclinical studies. The document includes detailed experimental procedures, quantitative data summaries, and diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the various doses, routes of administration, and observed effects of this compound in rats as reported in the scientific literature.
Table 1: Single Dose Administration Protocols and Effects
| Dose (mg/kg) | Route of Administration | Rat Strain | Key Observed Effects | Reference(s) |
| 1 | Intravenous (IV) | Young Adult & Aged | Optimal dose for cognitive enhancement in tasks like trace eyeblink conditioning and Morris water maze. | [4][5] |
| 3 | Intravenous (IV) | Sprague-Dawley | Optimal antidepressant-like dose in the Porsolt forced swim test, learned helplessness, and novelty-induced hypophagia tests. A single dose enhanced LTP for up to 2 weeks and increased mature dendritic spine density. | |
| 3, 10, 30 | Subcutaneous (s.c.) | Not Specified | Dose-dependent antidepressant-like effects in the forced swim test, lasting for more than 7 days. | |
| 10, 30 | Intraperitoneal (i.p.) | Not Specified | Produced rapid and sustained antidepressant-like effects. | |
| 30 | Not Specified | Not Specified | At this higher dose, the antidepressant-like effects were reported to be lost, consistent with its pharmacological properties on NMDA receptors. |
Table 2: Repeated Dose Administration Protocols and Effects
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Rat Strain | Key Observed Effects | Reference(s) |
| 5 | Not Specified | On days 6 and 8 after morphine withdrawal induction. | Adult & Adolescent | Accelerated the loss of opioid withdrawal signs. | |
| 5 | Not Specified | Daily on days 6-10 of extinction after morphine conditioned place preference was established. | Adult | Blunted relapse to morphine conditioned place preference. |
Signaling Pathway
This compound modulates the NMDA receptor, leading to a cascade of downstream effects that are believed to underlie its therapeutic actions. The proposed signaling pathway is as follows:
-
NMDA Receptor Modulation : Rapastinel acts as a partial agonist at the glycine site of the NMDA receptor. This enhances NMDA receptor activity.
-
Increased Calcium Influx : The modulation of the NMDA receptor leads to an increase in cellular Ca2+ influx.
-
BDNF Release and TrkB Activation : The rise in intracellular calcium promotes the release of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its receptor, Tropomyosin receptor kinase B (TrkB).
-
Activation of Downstream Signaling : Activation of the BDNF/TrkB pathway stimulates downstream signaling cascades, including the mTORC1 and ERK pathways.
-
Synaptic Plasticity : The activation of these pathways is crucial for the synaptic and behavioral effects of rapastinel, ultimately promoting synapse formation and increasing the density of dendritic spines.
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)
This protocol is adapted from methodologies described in preclinical studies.
Objective: To evaluate the antidepressant-like activity of this compound in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Transparent cylindrical tubes (46 cm tall x 20 cm diameter)
-
Water (23°C ± 1°C)
-
Video recording system
-
Syringes and needles for administration
Procedure:
-
Habituation (Day 1):
-
Fill the cylindrical tubes with water to a depth of 30 cm.
-
Individually place each rat into a cylinder for a 15-minute habituation session.
-
After 15 minutes, remove the rats, dry them, and return them to their home cages.
-
Change the water after every other rat.
-
-
Drug Administration and Testing (Day 2):
-
Prepare the desired doses of this compound (e.g., 3, 10, 30 mg/kg) dissolved in sterile saline. A vehicle control group receiving only sterile saline (1 mL/kg) should be included.
-
Administer the prepared solutions via the chosen route (e.g., subcutaneous).
-
At a specified time post-injection (e.g., 60 minutes), place the rats back into the water-filled cylinders for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the videos.
-
The primary measure is the total time each rat spent immobile, defined as the minimal effort required to keep its head above water.
-
Compare the immobility time between the rapastinel-treated groups and the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
Long-term Assessment:
-
To assess the duration of the antidepressant-like effect, the FST can be repeated at various time points after a single drug administration (e.g., 7 days).
Protocol 2: In Vivo Microdialysis for Brain Extracellular Fluid Analysis
This protocol provides a general framework for measuring this compound concentrations in the brain.
Objective: To determine the pharmacokinetic profile of this compound in the brain of freely moving rats.
Materials:
-
This compound
-
Microdialysis probes
-
Surgical instruments for stereotaxic surgery
-
Anesthesia
-
A microinfusion pump
-
Fraction collector
-
Analytical system for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).
-
Allow the rat to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate using a microinfusion pump.
-
Allow for a stabilization period.
-
Collect baseline dialysate samples.
-
Administer this compound at the desired dose and route.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to determine the concentration of this compound using a validated analytical method.
-
-
Data Analysis:
-
Plot the extracellular concentration of this compound over time to determine pharmacokinetic parameters such as Tmax and half-life.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. GLYX-13 (rapastinel) ameliorates subchronic phencyclidine- and ketamine-induced declarative memory deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies of Rapastinel Acetate-Induced LTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly known as GLYX-13) is a tetrapeptide with a unique mechanism of action as a glycine-site partial agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It has demonstrated rapid and long-lasting antidepressant effects in both preclinical and clinical studies. A key aspect of its therapeutic potential is believed to be its ability to modulate synaptic plasticity, particularly through the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols for studying this compound-induced LTP in ex vivo brain slices, offering a valuable tool for researchers investigating its neurophysiological effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on LTP.
Table 1: Effective Concentrations of this compound for LTP Enhancement
| Brain Region | Concentration | Observation | Reference |
| Medial Prefrontal Cortex (mPFC) | 30 - 100 nM | Associated with antidepressant-like efficacy and enhancement of NMDAR-dependent neuronal intracellular calcium mobilization. | |
| Medial Prefrontal Cortex (mPFC) | 100 nM | Increased NMDAR-mediated excitatory postsynaptic currents (EPSCs) and enhanced the magnitude of LTP. | |
| Hippocampus & mPFC | 1 µM | Showed an optimal increase in [3H]MK-801 binding, indicating NMDA receptor modulation. | |
| Medial Prefrontal Cortex (mPFC) | 1 µM | Reduced LTP magnitude, suggesting a biphasic dose-response. |
Table 2: Stimulation Parameters for LTP Induction in Rapastinel Studies
| Brain Region | Stimulation Protocol | Details | Reference |
| Medial Prefrontal Cortex (mPFC) | Theta-burst stimulation (TBS) | 10 bursts at 5Hz of 4 pulses at 100 Hz, given at 30s intervals. | |
| Hippocampus (CA1) | High-frequency stimulation (HFS) | Three trains of 100 pulses at 100 Hz with a 10-minute inter-train interval. | |
| Medial Prefrontal Cortex (mPFC) | Not specified | General LTP induction protocols. |
Table 3: Magnitude and Duration of this compound-Induced LTP Enhancement
| Brain Region | Rapastinel Dose/Concentration | Magnitude of LTP Enhancement | Duration of Effect | Reference |
| Hippocampus & mPFC | 3 mg/kg IV (in vivo) | Significantly enhanced | Persisted for at least 2 weeks post-dosing. | |
| Hippocampus | 3 mg/kg IV (in vivo) | Sustained enhancement with biweekly dosing | At least 8 weeks. | |
| Medial Prefrontal Cortex (mPFC) | 100 nM (in vitro) | Significantly increased | Acute application during recording. |
Experimental Protocols
Protocol 1: Ex Vivo Slice Preparation for LTP Recording
This protocol describes the preparation of acute hippocampal or medial prefrontal cortex (mPFC) slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF with modifications)
-
Standard Artificial Cerebrospinal Fluid (ACSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-gassed cutting solution. A typical cutting solution may be a modified ACSF with low calcium and high magnesium to reduce excitotoxicity.
-
Trim the brain to isolate the region of interest (hippocampus or mPFC).
-
Mount the brain block onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing standard ACSF continuously bubbled with carbogen.
-
Allow slices to recover at 32-34°C for at least 30 minutes, then maintain them at room temperature for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction
This protocol details the procedure for recording fEPSPs and inducing LTP in prepared brain slices.
Materials:
-
Prepared brain slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)
-
Amplifier and data acquisition system
-
Standard ACSF
-
This compound stock solution
-
LTP induction stimulator
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated ACSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (31-34°C).
-
Position the stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 hippocampus, or layer 2/3 for layer 5 mPFC).
-
Place the recording electrode in the dendritic field where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke a baseline fEPSP.
-
Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Switch the perfusion to ACSF containing the desired concentration of this compound (e.g., 100 nM).
-
Allow the drug to perfuse for at least 20 minutes before LTP induction.
-
-
LTP Induction:
-
Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
-
-
Post-Induction Recording:
-
Immediately following the induction protocol, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
LTP is typically quantified as the percentage increase in the fEPSP slope during the last 10 minutes of the post-induction recording period compared to the baseline.
-
Visualizations
Signaling Pathway of Rapastinel-Mediated LTP
Caption: Proposed signaling pathway for this compound-induced LTP enhancement.
Experimental Workflow for Rapastinel LTP Studies
Caption: Experimental workflow for investigating this compound's effect on LTP.
References
- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Rapastinel Acetate in the Forced Swim Test
Document ID: ANP-FST-RA-2025 Revision: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Application Note: Evaluating the Antidepressant-Like Effects of Rapastinel Acetate
Introduction
This compound (formerly GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) with a novel mechanism of action that has shown rapid and sustained antidepressant-like effects in preclinical models and early clinical trials. Unlike many antidepressants that target monoaminergic systems, Rapastinel is a positive allosteric modulator of the N-Methyl-D-Aspartate (NMDA) receptor.[1][2] It enhances NMDA receptor activity through a unique binding site, independent of the glycine co-agonist site.[3][4] This mechanism contrasts with the NMDA receptor antagonist ketamine, yet both compounds trigger convergent downstream signaling pathways associated with synaptic plasticity.[1]
The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reliably reduced by effective antidepressant treatments. These application notes provide a detailed protocol for evaluating this compound in the rodent FST and summarize its underlying molecular mechanisms.
Mechanism of Action and Signaling Pathway
Rapastinel's antidepressant effects are initiated by its modulation of the NMDA receptor. It acts as a positive allosteric modulator, enhancing receptor function at a novel site on the GluN2 subunits. This potentiation of NMDA receptor-mediated synaptic plasticity is crucial for its therapeutic effects. The downstream signaling cascade activated by Rapastinel shares similarities with that of ketamine, despite their opposing actions on the NMDA receptor itself.
Key signaling pathways activated by Rapastinel include:
-
mTORC1 (mechanistic Target of Rapamycin Complex 1) Signaling: Activation of the mTORC1 pathway is a critical step for the antidepressant-like actions of Rapastinel.
-
ERK (Extracellular signal-Regulated Kinase) Pathway: Rapastinel rapidly increases the phosphorylation and activation of ERK.
-
BDNF (Brain-Derived Neurotrophic Factor) Release: The compound stimulates the release of BDNF, a neurotrophin essential for synaptic plasticity and neuronal survival.
These pathways converge to promote synaptogenesis, enhance long-term potentiation (LTP), and increase the density of dendritic spines in brain regions like the medial prefrontal cortex (mPFC) and hippocampus. This neuroplasticity is believed to underlie the rapid and sustained antidepressant effects observed.
Experimental Protocols
Materials and Equipment
-
Test Substance: this compound (lyophilized powder)
-
Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Animals: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g). Strain and species should be consistent within a study.
-
Forced Swim Test Apparatus:
-
For Rats: Transparent Plexiglas cylinders (40-50 cm height, 20 cm diameter).
-
For Mice: Transparent Plexiglas cylinders (25-30 cm height, 15-20 cm diameter).
-
-
Water: Maintained at 23-25°C.
-
Timers/Stopwatches
-
Video Recording Equipment (recommended)
-
Drying Towels and Warming Cage/Pad
-
Syringes and Needles for administration (e.g., 27-gauge for intravenous injection).
Experimental Workflow Diagram
References
Application Notes and Protocols: Morris Water Maze with Rapastinel Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the cognitive-enhancing effects of Rapastinel acetate. The MWM is a widely used behavioral test to study spatial learning and memory in rodents, and it is particularly sensitive to hippocampal function and N-methyl-D-aspartate (NMDA) receptor modulation.[1][2] this compound (formerly GLYX-13) is an NMDA receptor modulator with rapid and long-lasting antidepressant and cognitive-enhancing properties.[3][4] This document outlines the experimental setup, procedures, and data analysis for investigating the impact of this compound on spatial navigation and memory consolidation.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on performance in the Morris water maze.
| Treatment Group | Day 1 Path Length (m) | Day 2 Path Length (m) | Day 3 Path Length (m) | Day 4 Path Length (m) | Day 5 Path Length (m) |
| Vehicle (Saline) | ~12.5 | ~9.0 | ~7.5 | ~6.0 | ~5.0 |
| Rapastinel (3 mg/kg IV) | ~9.5 | ~6.5 | ~5.0 | ~4.0 | ~3.5 |
| Data is estimated from Burgdorf et al. (2015).[5] A single dose was administered 24 hours before the first test session. |
Experimental Protocols
This protocol is designed to assess the effects of this compound on spatial learning and memory in rodents using the Morris water maze.
Materials and Equipment
-
Morris Water Maze: A circular tank (122-210 cm in diameter) filled with water made opaque with non-toxic white tempera paint or non-fat dry milk. The water temperature should be maintained at 24-26°C.
-
Escape Platform: A platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual Cues: Various high-contrast shapes and patterns placed on the walls of the testing room to serve as distal spatial cues.
-
Animal Subjects: Adult male Sprague Dawley rats (2-3 months old) or other appropriate rodent models.
-
This compound: To be dissolved in a sterile saline vehicle (0.9%).
-
Video Tracking System: A camera mounted above the maze connected to a computer with software for recording and analyzing the animal's swim path, escape latency, and other behavioral parameters.
-
Holding Cages: Clean cages with a heating pad for warming the animals after trials.
Experimental Procedure
The experiment is typically conducted over several days and consists of three main phases: habituation, acquisition training, and a probe trial.
a. Habituation (Day 0)
-
Handling: Handle the animals for several days prior to the experiment to acclimate them to the experimenter.
-
Swim Acclimation: Allow each animal to swim freely in the maze for 60 seconds without the platform present. This helps to reduce stress and habituate them to the water.
-
Platform Exposure: After the free swim, gently guide the animal to the escape platform and allow it to remain there for 15-30 seconds before returning it to its home cage.
b. Drug Administration
-
Administer a single intravenous (IV) injection of this compound (3 mg/kg) or the saline vehicle 24 hours before the first acquisition trial. The timing of administration can be adjusted to investigate effects on acquisition, consolidation, or retrieval.
c. Acquisition Training (Days 1-5)
-
Trial Structure: Conduct 4 trials per day for 5 consecutive days.
-
Starting Positions: For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-randomly selected starting positions (e.g., North, South, East, West).
-
Escape Task: Allow the animal to swim and locate the submerged platform. The trial ends when the animal climbs onto the platform.
-
Maximum Trial Length: If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Inter-Trial Interval (ITI): Allow the animal to rest on the platform for 15-30 seconds between trials.
-
Data Collection: The video tracking system will record the escape latency (time to find the platform), path length, and swim speed for each trial.
d. Probe Trial (Day 6)
-
Platform Removal: 24 hours after the final acquisition trial, conduct a single probe trial where the escape platform is removed from the maze.
-
Trial Procedure: Place the animal in the maze at a novel start position and allow it to swim for 60 seconds.
-
Data Collection: Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of times the animal crosses the former platform location, and the swim path.
Data Analysis
-
Acquisition Phase: Analyze the escape latency and path length across the training days using a two-way repeated-measures ANOVA to compare the performance of the Rapastinel-treated group and the vehicle-treated group.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between the two groups using an independent samples t-test or a non-parametric equivalent.
-
Swim Speed: Analyze swim speed to ensure that any observed differences in performance are not due to motor deficits.
-
Search Strategies: Advanced analysis can categorize the swim paths into different search strategies (e.g., spatial, systematic, random) to provide a more nuanced understanding of cognitive function.
Visualizations
Signaling Pathway of this compound
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Rapastinel - Wikipedia [en.wikipedia.org]
- 4. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In vitro Use of Rapastinel Acetate on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate, formerly known as GLYX-13, is a tetrapeptide (Threonine-Proline-Proline-Threonine-amide) that has demonstrated rapid and long-lasting antidepressant effects in preclinical and clinical studies.[1][2][3] Unlike many antidepressants, Rapastinel exhibits a novel mechanism of action by modulating the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity, learning, and memory.[1][2] These application notes provide a comprehensive overview of the in vitro use of this compound in neuronal cell cultures, detailing its mechanism of action, effects on cellular signaling and synaptic plasticity, and protocols for key experimental assays.
Mechanism of Action
Rapastinel acts as a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the NMDAR complex, distinct from the glycine co-agonist binding site, to enhance receptor function in the presence of glutamate. This modulation leads to an increase in NMDAR-mediated calcium influx, initiating downstream signaling cascades associated with neuroplasticity. Notably, Rapastinel's activity is concentration-dependent, with therapeutic effects observed at nanomolar concentrations, while higher micromolar concentrations may lead to receptor inhibition.
The binding of Rapastinel to the NMDA receptor triggers a signaling cascade that promotes synaptic strengthening. Key downstream pathways activated by Rapastinel include the Brain-Derived Neurotrophic Factor (BDNF), Extracellular signal-regulated kinase (ERK), and Mammalian Target of Rapamycin (mTOR) signaling pathways. Activation of these pathways is crucial for the synthesis of proteins involved in synaptic growth and function, ultimately leading to enhanced synaptic plasticity, such as Long-Term Potentiation (LTP).
Key In Vitro Effects on Neuronal Cells
Enhancement of Synaptic Plasticity
Rapastinel has been shown to robustly enhance Long-Term Potentiation (LTP), a cellular correlate of learning and memory, in hippocampal and medial prefrontal cortex slices. A single in vitro application of Rapastinel can lead to a significant and sustained increase in the magnitude of LTP.
Neuroprotection
Preclinical studies have demonstrated the neuroprotective effects of Rapastinel. For instance, it has been shown to delay the death of pyramidal neurons in the hippocampus under conditions of oxygen and glucose deprivation.
Promotion of Neuronal Complexity
In vitro incubation of neuronal cultures with Rapastinel for 24 hours has been observed to increase the number and length of neuronal branches, suggesting a direct effect on neuronal morphology and complexity.
Quantitative Data Summary
| Parameter | Cell Type | Rapastinel Concentration | Effect | Reference |
| NMDA Receptor Activity ([³H]MK-801 binding) | Rat forebrain membranes | 1-10 µM | Optimal increase | |
| NMDAR-dependent Calcium Mobilization | mPFC isolated neurons | 100 nM | Significant enhancement | |
| Peak NMDAR Current | mPFC pyramidal cells | 100 nM | Significant enhancement | |
| Long-Term Potentiation (LTP) | Hippocampal & mPFC slices | 20-1000 nM | Significant enhancement | |
| Dendritic Spine Formation | Rat dentate gyrus & mPFC | In vivo dose (3 mg/kg) | Significant increase (observed ex vivo) | |
| ERK and mTORC1 Activation | Rat primary cortical neurons | Low concentrations | Rapid increase in phosphorylation | |
| BDNF Release | Rat primary cortical neurons | Low concentrations | Rapid increase |
Experimental Protocols
The following protocols provide a framework for investigating the in vitro effects of this compound on neuronal cells.
References
- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapastinel - Wikipedia [en.wikipedia.org]
- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Potentiation Induction with Rapastinel Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its rapid-acting antidepressant and cognitive-enhancing effects.[1][2] Unlike traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity, learning, and memory.[2][3] These application notes provide detailed protocols for inducing long-term potentiation (LTP), a cellular correlate of learning and memory, using this compound. The information is intended for researchers in neuroscience and professionals in drug development exploring novel glutamatergic modulators.
Rapastinel was initially characterized as a glycine-site partial agonist of the NMDAR.[2] However, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine co-agonist site. This modulation enhances NMDAR function, particularly involving GluN2B-containing receptors, leading to the facilitation of LTP. The antidepressant and cognitive-enhancing effects of Rapastinel are believed to be mediated by this enhancement of synaptic plasticity. Although it showed promise in early clinical trials, Rapastinel did not meet its primary endpoints in Phase 3 trials for major depressive disorder.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of this compound on LTP induction.
Table 1: In Vitro Efficacy of this compound on LTP Induction
| Preparation | Brain Region | Rapastinel Concentration | Effect on LTP | Reference |
| Rat Hippocampal Slices | Schaffer collateral-CA1 | 1 µM | Enhanced LTP magnitude | |
| Rat Medial Prefrontal Cortex Slices | Layer III/IV | 100 nM | Maximally enhanced LTP magnitude | |
| Rat Medial Prefrontal Cortex Slices | Layer III/IV | 1 µM | Reduced LTP magnitude |
Note: Rapastinel exhibits a biphasic, or inverted U-shaped, dose-response curve on LTP induction in vitro.
Table 2: In Vivo Efficacy of this compound on Ex Vivo LTP Induction
| Animal Model | Brain Region | Rapastinel Dosage (Intravenous) | Time Point of Ex Vivo Slice Preparation | Effect on LTP | Reference |
| 2-3 month old male Sprague-Dawley rats | Hippocampus (Schaffer collateral-CA1) | 3 mg/kg | 24 hours post-dosing | Significantly enhanced LTP magnitude | |
| 2-3 month old male Sprague-Dawley rats | Hippocampus (Schaffer collateral-CA1) | 3 mg/kg | 1 week post-dosing | Significantly enhanced LTP magnitude | |
| 2-3 month old male Sprague-Dawley rats | Hippocampus (Schaffer collateral-CA1) | 3 mg/kg | 2 and 4 weeks post-dosing | No significant enhancement of LTP | |
| 2-3 month old male Sprague-Dawley rats | Medial Prefrontal Cortex | 3 mg/kg | 24 hours post-dosing | Increased LTP magnitude |
Note: The effects of a single in vivo dose of Rapastinel on LTP facilitation can persist for up to two weeks.
Experimental Protocols
In Vitro LTP Induction in Rat Medial Prefrontal Cortex Slices
This protocol is adapted from studies demonstrating the direct effects of Rapastinel on synaptic plasticity.
1. Slice Preparation:
- Anesthetize an adult male Sprague-Dawley rat and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
- Prepare 400 µm thick coronal slices containing the medial prefrontal cortex (mPFC) using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in layer II/III and a recording electrode in layer V of the prelimbic cortex.
- Record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSP slope for at least 15 minutes.
3. Rapastinel Application and LTP Induction:
- Bath-apply this compound at the desired concentration (e.g., 100 nM for maximal enhancement) for 20-30 minutes prior to LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta burst stimulation (TBS). For example, three trains of 10 bursts (4 pulses at 100 Hz) delivered at 5 Hz, with each train separated by a specific interval.
- Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Ex Vivo LTP Induction Following In Vivo Rapastinel Administration
This protocol is based on studies investigating the long-lasting effects of Rapastinel on synaptic plasticity.
1. Animal Dosing:
- Administer this compound (e.g., 3 mg/kg) or vehicle (saline) intravenously to adult male Sprague-Dawley rats.
2. Slice Preparation (at desired time point):
- At a specified time after dosing (e.g., 24 hours, 1 week), prepare hippocampal or mPFC slices as described in the in vitro protocol.
3. Electrophysiological Recording and LTP Induction:
- Perform electrophysiological recordings and LTP induction as described in the in vitro protocol, but without the bath application of Rapastinel in the recording chamber.
- This method assesses the metaplastic changes in synaptic plasticity induced by the prior in vivo drug administration.
Visualizations
Signaling Pathway of Rapastinel-Induced LTP
Caption: Signaling cascade initiated by Rapastinel leading to LTP.
Experimental Workflow for In Vitro LTP Studies
Caption: Workflow for in vitro LTP experiments with Rapastinel.
Experimental Workflow for Ex Vivo LTP Studies
Caption: Workflow for ex vivo LTP experiments after in vivo Rapastinel.
References
- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapastinel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Rapastinel Acetate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and sustained antidepressant-like and cognitive-enhancing effects in preclinical studies without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[3][4] These properties make this compound a valuable tool for investigating the role of glutamatergic modulation in mood disorders and cognitive function.
These application notes provide detailed protocols for the administration of this compound in common behavioral paradigms used to assess antidepressant-like and cognitive effects in rodents: the Forced Swim Test (FST), the Novel Object Recognition (NOR) test, and the Tail Suspension Test (TST).
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the glycine site of the NMDA receptor, enhancing synaptic plasticity.[5] Its mechanism involves the potentiation of NMDA receptor function, leading to the activation of downstream signaling cascades, including the mammalian target of rapamycin (mTORC1) pathway and increased brain-derived neurotrophic factor (BDNF) expression. This ultimately results in increased synaptogenesis and antidepressant-like effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in key behavioral studies.
Table 1: Effects of this compound in the Forced Swim Test (Rats)
| Dosage (mg/kg) | Administration Route | Time Point | Parameter Measured | Result | Reference |
| 3, 10, 30 | Subcutaneous (s.c.) | 60 minutes post-dose | Immobility Time | Dose-dependent decrease | |
| 3, 10, 30 | Subcutaneous (s.c.) | 7 days post-dose | Immobility Time | Sustained decrease | |
| 3 | Intravenous (i.v.) | 1 hour post-dose | Floating Time | Significant decrease | |
| 3 | Intravenous (i.v.) | 24 hours post-dose | Floating Time | Significant decrease | |
| 3 | Intravenous (i.v.) | 1 week post-dose | Floating Time | Significant decrease |
Table 2: Effects of this compound in the Novel Object Recognition Test (Mice)
| Dosage (mg/kg) | Administration Route | Time Point | Parameter Measured | Result | Reference |
| 1.0 | Intravenous (i.v.) | 30 minutes pre-acquisition | Discrimination Index | No deficit induced (unlike ketamine) | |
| 1.0 | Intravenous (i.v.) | Pre-treatment | Discrimination Index | Prevented ketamine-induced deficit | |
| 1.0 | Intravenous (i.v.) | - | Discrimination Index | Reversed subchronic PCP-induced deficit |
Table 3: Effects of this compound on Dendritic Spine Density (Rats)
| Dosage (mg/kg) | Administration Route | Brain Region | Time Point | Parameter Measured | Result | Reference |
| 3 | Intravenous (i.v.) | Dentate Gyrus | 24 hours post-dose | Mature Spine Density | Significant increase | |
| 3 | Intravenous (i.v.) | Medial Prefrontal Cortex | 24 hours post-dose | Mature Spine Density | Significant increase |
Experimental Protocols
Forced Swim Test (FST) - Rat Protocol
This protocol is adapted from procedures used in preclinical studies of antidepressants.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Calcium Imaging Techniques with Rapastinel Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate, also known as GLYX-13, is a tetrapeptide that acts as a novel and selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It has demonstrated rapid and long-lasting antidepressant effects in both preclinical and clinical studies.[2][3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function, which is believed to contribute to its therapeutic effects without producing psychotomimetic side effects.[1][4]
The mechanism of action of Rapastinel involves the modulation of the NMDA receptor, leading to an increase in intracellular calcium ([Ca2+]i) levels. This influx of calcium is a critical second messenger that initiates downstream signaling cascades associated with synaptic plasticity, such as the activation of mTORC1 signaling and brain-derived neurotrophic factor (BDNF) release. Consequently, calcium imaging techniques are invaluable tools for studying the pharmacological effects of Rapastinel on NMDA receptor function and for screening novel compounds with similar mechanisms of action.
These application notes provide detailed protocols for utilizing fluorescent calcium indicators to measure the effects of this compound on intracellular calcium dynamics in neuronal cell cultures.
Data Presentation
Table 1: In Vitro Efficacy of this compound on NMDA Receptor-Mediated Calcium Flux
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| Concentration for maximal enhancement of NMDA-induced calcium flux | 100 nM | Primary rat cortical neurons | 10 µM NMDA | |
| Concentration for significant enhancement of NMDAR-mediated currents | 1 µM | Pyramidal neurons (hippocampus and medial prefrontal cortex) | --- | |
| Concentration for significant reduction of NMDAR-mediated currents | 10 µM | Pyramidal neurons (hippocampus and medial prefrontal cortex) | --- | |
| Brain concentrations associated with antidepressant-like efficacy | 30 - 100 nM | In vivo (rat) | --- |
Signaling Pathway
The proposed signaling pathway for this compound's action on the NMDA receptor and subsequent calcium-dependent signaling is depicted below.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Calcium Imaging using Fluo-4 AM in Primary Neuronal Cultures
This protocol describes the measurement of Rapastinel-induced changes in intracellular calcium in primary rat cortical neurons using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
NMDA
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Culture:
-
Plate primary rat cortical neurons on poly-D-lysine coated 96-well plates or coverslips at an appropriate density.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a 5% CO2 incubator for 7-14 days before the experiment.
-
-
Dye Loading:
-
Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 3 µM Fluo-4 AM, mix the Fluo-4 AM stock with an equal volume of the Pluronic F-127 stock, and then dilute in HBSS or your chosen physiological buffer.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with warm HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Place the plate or coverslip on the stage of the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading (F0) for a few minutes.
-
Apply NMDA (e.g., 10 µM final concentration) to the cells to establish a baseline NMDA-induced calcium response.
-
After the signal returns to baseline (or after a washout step), apply NMDA in combination with different concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the change in fluorescence intensity over time.
-
As a positive control, at the end of the experiment, add ionomycin (e.g., 1-5 µM) to elicit a maximal calcium response (Fmax).
-
As a negative control, a separate set of wells can be treated with a calcium chelator like EGTA prior to the experiment.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Alternatively, data can be normalized to the maximal response induced by ionomycin.
-
Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for calcium imaging.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for investigating the effects of this compound on NMDA receptor-mediated calcium signaling. These techniques are fundamental for characterizing the pharmacological profile of Rapastinel and can be adapted for high-throughput screening of new chemical entities targeting the NMDA receptor for the treatment of depression and other neurological disorders. Careful optimization of cell type, dye loading conditions, and agonist/modulator concentrations will be crucial for obtaining robust and reproducible data.
References
- 1. Rapastinel - Wikipedia [en.wikipedia.org]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: Characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Binding and Functional Analysis of Rapastinel Acetate with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a unique mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Initially characterized as a glycine-site partial agonist, further research has revealed that Rapastinel acts at a novel site on the NMDA receptor to enhance its function. Unlike NMDA receptor antagonists, Rapastinel has shown rapid and sustained antidepressant effects in preclinical and clinical studies without the psychotomimetic side effects associated with antagonists like ketamine. Its ability to modulate NMDA receptor activity makes it a significant compound of interest for the development of novel therapeutics for neuropsychiatric disorders.
These application notes provide a detailed protocol for a functional binding assay to characterize the interaction of this compound with NMDA receptors using the radioligand [3H]MK-801. Additionally, it summarizes quantitative data from literature and illustrates the key signaling pathways involved in Rapastinel's mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the functional potency of Rapastinel in modulating NMDA receptor activity.
Table 1: Functional Potency of Rapastinel on NMDA Receptor Subtypes
| NMDA Receptor Subtype | Parameter | Value | Reference |
| NR2A | EC₅₀ | 9.8 pM | [1][2] |
| NR2B | EC₅₀ | 9.9 nM | [1][2] |
| NR2C | EC₅₀ | 2.2 pM | [1] |
| NR2D | EC₅₀ | 1.7 pM | |
| Data from [3H]MK-801 binding potentiation assays in HEK cells expressing recombinant human NMDA receptors. |
Table 2: Modulation of [3H]MK-801 Binding by Rapastinel in Rat Forebrain Membranes
| Compound | Optimal Concentration Range for Increased Binding | Reference |
| Rapastinel (GLYX-13) | 1-10 µM | |
| D-cycloserine | 1-10 µM | |
| This functional assay monitors the enhancement of the binding of the NMDA receptor channel blocker [3H]MK-801 in the presence of glutamate but the absence of glycine. |
Experimental Protocols
Functional Radioligand Binding Assay: [3H]MK-801 Binding Potentiation
This protocol describes a method to functionally assess the modulatory effect of this compound on the NMDA receptor by measuring the potentiation of [3H]MK-801 binding in rat forebrain membranes. [3H]MK-801 is a non-competitive NMDA receptor channel blocker, and its binding is enhanced when the channel is in an open state.
Materials:
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
L-Glutamate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Rat forebrains (fresh or frozen)
-
Polytron or similar homogenizer
-
Refrigerated centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Unlabeled MK-801 (for non-specific binding)
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in 10 volumes of fresh ice-cold buffer and centrifuging again at 40,000 x g for 20 minutes. Repeat this washing step three to four times to remove endogenous glutamate and glycine.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
Binding Assay Procedure:
-
On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in 50 mM Tris-HCl buffer.
-
Set up the assay in microcentrifuge tubes or a 96-well plate. For each concentration of this compound, prepare triplicate tubes for total binding. Also, prepare triplicate tubes for non-specific binding.
-
To each tube, add the following in order:
-
50 µL of Tris-HCl buffer
-
50 µL of L-Glutamate solution (to a final concentration of 10 µM)
-
50 µL of this compound solution at various concentrations (e.g., 1 pM to 100 µM) or buffer for control.
-
50 µL of [3H]MK-801 solution (to a final concentration of 1-5 nM).
-
50 µL of the membrane preparation (to a final protein concentration of 50-100 µ g/well ).
-
-
For non-specific binding tubes, add unlabeled MK-801 to a final concentration of 10 µM instead of the buffer in the first step.
-
Incubate the tubes at room temperature (25°C) for 60-180 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters rapidly with 3 x 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of unlabeled MK-801) from the total binding (CPM in the absence of unlabeled MK-801).
-
Plot the specific binding as a function of the this compound concentration.
-
Analyze the data using a non-linear regression model to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation of [3H]MK-801 binding).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the [3H]MK-801 binding potentiation assay.
Signaling Pathway
Caption: Rapastinel's proposed signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting Rapastinel acetate inverted U-shaped dose-response
Welcome to the technical support center for researchers working with Rapastinel acetate (formerly GLYX-13). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments, with a particular focus on its characteristic inverted U-shaped dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a novel and selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Initially described as a glycine-site partial agonist, more recent evidence suggests it binds to a unique, allosteric site on the NMDA receptor complex.[2][4] At therapeutic concentrations, it enhances NMDA receptor activity, promoting synaptic plasticity processes like long-term potentiation (LTP), which is believed to underlie its rapid antidepressant and cognitive-enhancing effects.
Q2: I observed a strong therapeutic effect at a low dose of Rapastinel, but this effect diminished or disappeared when I increased the dose. Is this expected?
A2: Yes, this is a well-documented phenomenon for Rapastinel. The compound exhibits a biphasic, or inverted U-shaped, dose-response curve in a wide range of assays, from in vitro receptor activity to in vivo behavioral models. This means that increasing the dose beyond an optimal point leads to a reduction in the desired effect.
Q3: Why does Rapastinel exhibit an inverted U-shaped dose-response?
A3: The precise mechanism is still under investigation, but current evidence points to Rapastinel's nature as a weak modulator of the NMDA receptor. At lower, therapeutically relevant concentrations, it acts as a positive allosteric modulator, enhancing receptor function. However, at higher concentrations, it appears to inhibit NMDA receptor activity. This dual action is the leading hypothesis for the observed dose-response curve.
Q4: Did Rapastinel succeed in clinical trials?
A4: While Rapastinel showed promise in early-phase clinical trials, demonstrating a rapid antidepressant effect with a favorable side-effect profile compared to ketamine, it ultimately failed to meet its primary endpoints in Phase 3 trials. The treatment arms did not differentiate from placebo in large-scale studies.
Troubleshooting Guide: The Inverted U-Shaped Dose-Response
This guide addresses specific issues you may encounter related to Rapastinel's unique dose-response relationship.
Problem 1: Difficulty Reproducing Efficacy / Inconsistent Results
-
Question: My results with Rapastinel are inconsistent. Sometimes I see a strong effect, and other times there is no effect at all. What could be wrong?
-
Answer: This issue often stems from inadvertently using a dose on the suboptimal, downward slope of the inverted U-shaped curve. Minor variations in dose preparation or administration can shift the effective concentration in your model system from the optimal peak to a less effective higher concentration.
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations for dose and concentration. Ensure consistency in vehicle, salt form correction, and final administration volume.
-
Conduct a Detailed Dose-Response Study: Do not rely on a single, literature-cited dose. Your specific experimental model (e.g., cell line, animal strain, behavioral paradigm) may have a slightly different optimal concentration. It is critical to test a wide range of doses, including very low ones, to fully characterize the dose-response curve in your system. A semi-logarithmic dose spacing is recommended.
-
Analyze Pharmacokinetics: If feasible, measure the concentration of Rapastinel in the relevant tissue (e.g., brain microdialysis) to correlate drug exposure with the observed effect.
-
Problem 2: Selecting an Optimal Dose Range for a New Experiment
-
Question: How do I choose the right starting doses for my dose-finding study to ensure I capture the peak efficacy?
-
Answer: Start low and cover a broad range. Based on preclinical data, the switch from potentiation to inhibition of the NMDA receptor occurs between the nanomolar and micromolar range in vitro.
-
Recommended Approach:
-
Review In Vitro Data: As shown in the table below, Rapastinel enhances NMDA-induced calcium influx at concentrations between 10-300 nM, but begins to inhibit it at concentrations of 1 µM and higher.
-
Review In Vivo Data: Effective doses in rodent models are often in the 1-10 mg/kg range (IV or SC). However, doses as high as 30 mg/kg have been shown to lose efficacy.
-
Design Your Study: For an in vivo study, consider a range such as 0.3, 1, 3, 10, and 30 mg/kg to capture the ascending limb, the peak, and the descending limb of the curve.
-
Hypothesized Mechanisms for the Inverted U-Shaped Curve
Understanding the potential underlying causes can aid in experimental design and data interpretation.
-
Dual Receptor Modulation: The most direct evidence suggests Rapastinel is a weak allosteric modulator that potentiates NMDA receptor activity at low concentrations and inhibits it at high concentrations.
-
Receptor Desensitization: At high concentrations, prolonged or excessive binding of a modulator can lead to receptor desensitization, where the receptor enters a non-conducting state despite being bound by agonists. This is a common mechanism for NMDA receptors.
-
Engagement of Opposing Pathways: It is a common pharmacological principle that at higher concentrations, drugs can engage secondary or off-target pathways. A high dose of Rapastinel might activate a separate signaling cascade that counteracts the therapeutic effects initiated at lower doses.
Quantitative Data Summary
The following tables summarize the concentration- and dose-dependent effects of Rapastinel observed in preclinical studies.
Table 1: In Vitro Concentration-Dependent Effect on NMDA Receptor Activity
| Rapastinel Concentration | Effect on NMDA-induced Ca2+ Influx | Reference |
|---|---|---|
| 10 - 300 nM | ~30% Enhancement |
| ≥ 1 µM | ~25% Partial Inhibition | |
Table 2: In Vivo Dose-Dependent Antidepressant-Like Effect (Forced Swim Test)
| Rapastinel Dose (s.c.) | Antidepressant-Like Effect (vs. Vehicle) | Reference |
|---|---|---|
| 3 mg/kg | Significant Effect | |
| 10 mg/kg | Significant Effect |
| 30 mg/kg | Effect Lost / Not Significant | |
Visualizations
Signaling and Experimental Logic Diagrams
Caption: Proposed signaling pathway for therapeutic doses of Rapastinel.
Caption: Logical model of Rapastinel's inverted U-shaped dose-response.
Caption: Experimental workflow for a dose-response characterization study.
Key Experimental Protocol
Forced Swim Test (FST) in Rats to Assess Antidepressant-Like Effects
This protocol is adapted from methodologies used in preclinical studies of Rapastinel.
Objective: To determine the dose-dependent antidepressant-like effects of Rapastinel.
Materials:
-
Male Sprague Dawley rats (2-3 months old)
-
This compound, dissolved in sterile saline (0.9%)
-
Sterile saline (vehicle control)
-
Transparent cylindrical tubes (approx. 46 cm tall x 20 cm diameter)
-
Water bath to maintain water temperature at 23-25°C
-
Video recording equipment and analysis software (e.g., Smart 3.0, Harvard Apparatus)
Methodology:
-
Habituation (Day 1):
-
Fill the cylindrical tubes with water (23-25°C) to a depth of 30 cm.
-
Place each rat individually into a cylinder for a 15-minute habituation session.
-
Remove rats, dry them thoroughly, and return them to their home cages. This pre-exposure induces a stable baseline of immobility for the test day.
-
-
Dosing and Testing (Day 2 or as per study design):
-
Prepare fresh solutions of Rapastinel at desired concentrations (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Administer the assigned treatment (Rapastinel dose or vehicle) via the desired route (e.g., subcutaneous, s.c.).
-
For acute effects: Wait for a specified time post-injection (e.g., 60 minutes) before testing.
-
For sustained effects: Test animals at a later time point (e.g., 7 days) after a single administration.
-
-
Test Session:
-
Place the animals back into the water-filled cylinders for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
Using the video recordings, a trained observer blinded to the experimental groups should score the total time each rat spends immobile.
-
Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the mean immobility time across all treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Plot the mean immobility time (or a derivative measure, like % change from vehicle) against the Rapastinel dose to visualize the dose-response curve.
-
References
- 1. Desensitization of NMDA channels requires ligand binding to both GluN1 and GluN2 subunits to constrict the pore beside the activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of NMDA receptor channels is modulated by glutamate agonists. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inverted-U shaped dopamine actions on human working memory and cognitive control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rapastinel Acetate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Rapastinel acetate for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as GLYX-13) is a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a partial agonist at the glycine co-agonist site on the NMDA receptor complex, though it binds to a novel and unique domain.[3][4] This interaction enhances NMDA receptor-mediated signal transduction and synaptic plasticity, which is believed to underlie its antidepressant and cognitive-enhancing effects.[3]
Q2: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the specific cell type and the endpoint being measured. Due to its biphasic dose-response curve, lower concentrations tend to enhance NMDA receptor activity, while higher concentrations can be inhibitory.
-
For enhancement of NMDA receptor activity and synaptic plasticity: A concentration range of 30 nM to 100 nM has been shown to be effective in enhancing NMDAR-dependent neuronal intracellular calcium mobilization and long-term potentiation (LTP) in the medial prefrontal cortex.
-
For observing a biphasic response: Studies have shown that 1 µM (1000 nM) can significantly enhance NMDAR-mediated currents, whereas 10 µM (10,000 nM) can significantly reduce them.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for cell culture experiments?
For detailed instructions, please refer to the Experimental Protocols section below. In general, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as sterile water or a buffer solution, and then dilute it to the final working concentration in your cell culture medium.
Q4: What are the downstream signaling pathways activated by this compound?
This compound has been shown to activate intracellular signaling pathways associated with synaptic plasticity and cell survival. Key pathways include the mTORC1 and ERK signaling cascades. The activation of these pathways can lead to increased synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | The concentration of this compound is too low or too high (due to the biphasic dose-response). | Perform a broad dose-response curve, for example, from 10 nM to 10 µM, to identify the optimal concentration range for your specific cell line and assay. |
| The cell line may not be responsive to this compound. | Ensure your cell line expresses NMDA receptors. Consider using a positive control cell line known to respond to this compound. | |
| The compound has degraded. | Check the storage conditions and expiration date of your this compound. Prepare fresh stock solutions. | |
| Observing an inhibitory effect when an enhancement was expected. | The concentration of this compound is too high, falling on the inhibitory side of the biphasic dose-response curve. | Test a lower range of concentrations (e.g., 30-100 nM). |
| High variability between replicate wells. | Uneven cell plating. | Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques for even distribution. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. | |
| Signs of cytotoxicity (cell detachment, morphological changes). | The concentration of this compound is too high. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH assay) to determine the toxic concentration range for your cells. |
| The solvent concentration is too high. | Ensure the final concentration of the solvent (if used) in the cell culture medium is at a non-toxic level (typically <0.1%). Run a vehicle control to assess solvent toxicity. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Concentration | Assay Type | Cell/Tissue Type | Observed Effect | Reference |
| 30-100 nM | NMDAR-dependent calcium mobilization | Medial prefrontal cortex neurons | Enhancement | |
| 100 nM | Long-Term Potentiation (LTP) | Medial prefrontal cortex slices | Maximal enhancement | |
| 1 µM (1000 nM) | NMDAR-mediated currents | Hippocampal and medial prefrontal cortex pyramidal neurons | Significant enhancement | |
| 1-10 µM | [3H]MK-801 binding | Rat forebrain membranes | Optimal increase | |
| 10 µM (10,000 nM) | NMDAR-mediated currents | Hippocampal and medial prefrontal cortex pyramidal neurons | Significant reduction |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 512.55 g/mol ), you would need 0.513 mg of the compound.
-
Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile water or PBS to the tube.
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dose-Response Experiment for Cell Viability
Objective: To determine the optimal concentration range of this compound for a specific cell line using a cell viability assay (e.g., MTT or resazurin-based assay).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common approach is to perform serial dilutions (e.g., 1:10) to cover a broad range from nanomolar to micromolar.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls:
-
Vehicle control: Medium containing the same concentration of the solvent used for the stock solution.
-
Untreated control: Medium without any treatment.
-
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the optimal concentration range.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for dose-response determination.
References
Rapastinel Acetate in ACSF: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Rapastinel acetate in artificial cerebrospinal fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ACSF?
There is no directly published data on the specific solubility of this compound in ACSF. However, its solubility in aqueous solutions can be inferred from available data. ACSF is a buffered salt solution with a physiological pH, typically around 7.4 when bubbled with carbogen (95% O₂ / 5% CO₂).[1][2]
It is highly recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (DMSO) and then dilute this stock into the ACSF to the final desired concentration. This method bypasses the challenges of directly dissolving the peptide in a buffered aqueous medium.
Q2: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in a suitable solvent is the standard and recommended practice.
-
Recommended Solvent: Use fresh, anhydrous (hygroscopic) DMSO.[3][4]
-
Concentration: Vendor data indicates solubility in DMSO is at least 32 mg/mL and can be as high as 83 mg/mL.[5] A stock concentration of 10-50 mM is typical for laboratory use.
-
Procedure: To ensure complete dissolution, sonication or gentle warming may be applied.
-
Storage: Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to a year or -20°C for up to one month.
Q3: What is the correct procedure for preparing a working solution in ACSF?
The key is to dilute the high-concentration DMSO stock into your prepared ACSF just before the experiment. This minimizes the risk of precipitation and degradation. The final concentration of DMSO in the ACSF should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%) to prevent solvent effects on the biological preparation.
References
Common pitfalls in Rapastinel acetate electrophysiology experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during electrophysiology experiments with Rapastinel acetate (GLYX-13). It is intended for researchers, scientists, and drug development professionals working to characterize this NMDA receptor modulator.
Section 1: Frequently Asked Questions - Mechanism & Properties
Q1: What is the precise mechanism of action for this compound?
A: this compound is an N-methyl-D-aspartate (NMDA) receptor modulator.[1] While initially characterized as a partial agonist at the NMDA receptor's glycine co-agonist site, more recent evidence suggests it acts on a novel, allosteric site that is independent of the glycine-binding domain.[2][3][4] It functions as a co-agonist with glutamate, enhancing NMDA receptor activity, which leads to the potentiation of synaptic plasticity processes like long-term potentiation (LTP).[5] This activity requires the activation of the NMDA receptor, as its antidepressant-like effects are blocked by NMDA receptor antagonists.
Q2: Why is the concentration of Rapastinel so critical for observing an effect?
Q3: Does Rapastinel affect all NMDA receptors equally?
A: Rapastinel appears to preferentially modulate NMDA receptors containing the GluN2B (formerly NR2B) subunit. Studies have shown that Rapastinel enhances the conductance of GluN2B-containing NMDA receptors in hippocampal synapses and increases the proportion of the total NMDA receptor current contributed by these specific subunits. The expression of GluN2B varies across different brain regions and developmental stages, which can contribute to variability in experimental results.
Section 2: Troubleshooting Guide - Experimental Setup & Recording
This section addresses common issues with the electrophysiology rig and patch-clamp recordings themselves.
| Problem | Potential Cause | Suggested Solution |
| 1. Difficulty obtaining a stable Giga-ohm (GΩ) seal. | Debris in pipette solution or on cell surface. | Filter all solutions (especially the internal pipette solution) with a 0.22 µm filter. Ensure constant positive pressure when approaching the cell to clear debris. |
| Unhealthy cells or slice preparation. | Verify the health of the preparation. Ensure constant oxygenation and correct pH and osmolarity of all solutions. | |
| Improper pipette resistance or tip shape. | For whole-cell recordings in neurons, aim for a resistance of 4-8 MΩ. Optimize the puller settings and consider fire-polishing the pipette tip. | |
| Vibrations affecting the rig. | Ensure the anti-vibration table is floating correctly. Check for any equipment (e.g., perfusion pumps, fans) causing mechanical vibrations. | |
| 2. Unstable baseline or high electrical noise. | Improper grounding. | Ensure a single, common ground point for all equipment. Check the integrity and chloriding of the ground electrode. A Faraday cage is essential. |
| Perfusion system issues. | Bubbles in the perfusion line or fluctuations in the bath level can cause noise. Ensure a stable flow rate and check for leaks. | |
| Electrical interference from nearby equipment. | Identify and shield or turn off sources of 60/50 Hz noise (e.g., centrifuges, microscopes, lights). | |
| 3. Whole-cell patch is lost shortly after break-in ("unstable patch"). | Excessive suction during break-in. | Apply brief, sharp suction pulses ("zap" function can also be used) rather than prolonged suction. |
| High access resistance (>25 MΩ). | The membrane may not be fully ruptured. Apply additional gentle suction pulses. If access resistance remains high, the recording may be compromised. | |
| Poor cell health or excitotoxicity. | Over-activation of NMDA receptors can lead to rapid cell death. Ensure healthy slices and consider minimizing the time the cell is held before recording. | |
| Osmolarity mismatch between internal and external solutions. | A significantly higher osmolarity in the internal solution can cause the cell to swell and rupture. Check and adjust osmolarity. |
Section 3: Troubleshooting Guide - Drug Application & Data Interpretation
Problem: No observable effect of Rapastinel on NMDAR currents or LTP.
This is a frequent and multifaceted issue. The following troubleshooting workflow can help isolate the cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oatext.com [oatext.com]
- 3. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Rapastinel acetate behavioral outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapastinel acetate (formerly GLYX-13). Our goal is to help address the variability in behavioral outcomes often encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a unique site on the NMDA receptor complex, distinct from the glycine co-agonist binding site, to enhance receptor-mediated signal transduction and synaptic plasticity.[3] This modulation leads to a rapid and sustained antidepressant-like effect.[4][5] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function, which is thought to contribute to its favorable side-effect profile, lacking the psychotomimetic symptoms associated with antagonists.
Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?
In various animal models, this compound has demonstrated robust cognitive-enhancing and rapid, long-lasting antidepressant-like effects. Preclinical studies have shown its efficacy in models such as the forced swim test, learned helplessness, and chronic unpredictable stress. Furthermore, it has been shown to reverse cognitive deficits in learning and memory paradigms.
Q3: Why did this compound fail in Phase III clinical trials despite promising preclinical data?
The Phase III clinical trials of this compound as an adjunctive therapy for major depressive disorder (MDD) did not show a statistically significant difference from placebo on the primary and key secondary endpoints. While the exact reasons for this discrepancy between preclinical and clinical results are not fully elucidated, potential factors include the complexity of MDD pathophysiology, differences in drug metabolism and pharmacokinetics between rodents and humans, and the specific patient population studied. Despite its failure to meet primary endpoints, the drug was well-tolerated.
Troubleshooting Guide
Issue 1: Inconsistent or lack of antidepressant-like effects in behavioral tests (e.g., Forced Swim Test, Tail Suspension Test).
-
Potential Cause 1: Dose-Response Variability. this compound exhibits a biphasic, or bell-shaped, dose-response curve. This means that both lower and higher doses may be less effective than an optimal dose.
-
Troubleshooting Tip: Perform a full dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions. Based on preclinical literature, an effective intravenous dose in rats is often cited as 3 mg/kg.
-
-
Potential Cause 2: Route of Administration. this compound is a peptide and is typically administered intravenously (IV) in preclinical studies to ensure bioavailability.
-
Troubleshooting Tip: Ensure the IV administration is performed correctly. If using other routes, be aware of potential differences in bioavailability and metabolism that could affect brain concentrations of the compound.
-
-
Potential Cause 3: Timing of Behavioral Testing. The antidepressant-like effects of this compound can be rapid and long-lasting.
-
Troubleshooting Tip: Consider the temporal dynamics of the drug's effects. Behavioral testing at different time points post-administration (e.g., 1 hour, 24 hours, 1 week) may reveal different aspects of its efficacy.
-
Issue 2: Discrepancies in Long-Term Potentiation (LTP) or other synaptic plasticity measures.
-
Potential Cause 1: Concentration-Dependent Effects. In vitro studies have shown that this compound can have opposing effects on NMDA receptor currents at different concentrations. For instance, lower concentrations (e.g., 100 nM) have been shown to enhance NMDA receptor-mediated excitatory postsynaptic currents, while higher concentrations (e.g., 1 µM) have been reported to reduce them in some preparations.
-
Troubleshooting Tip: Carefully control and verify the final concentration of this compound in your in vitro preparations. A concentration-response curve should be established for your specific assay.
-
-
Potential Cause 2: Brain Region Specificity. The effects of this compound on synaptic plasticity may differ between brain regions, such as the hippocampus and the medial prefrontal cortex (mPFC).
-
Troubleshooting Tip: Be mindful of the brain region you are studying and consider that the underlying circuitry and NMDA receptor subunit composition may influence the drug's effects.
-
Issue 3: High variability in cognitive enhancement tasks.
-
Potential Cause 1: Task-Dependent Efficacy. The cognitive-enhancing effects of this compound may be more pronounced in tasks that are highly dependent on NMDA receptor-mediated plasticity.
-
Troubleshooting Tip: Select cognitive tasks that have been previously shown to be sensitive to NMDA receptor modulation. Consider the cognitive domain being assessed (e.g., learning, memory, executive function).
-
-
Potential Cause 2: Age and Strain of Animals. The baseline cognitive performance and the response to cognitive enhancers can vary significantly with the age and strain of the animals used.
-
Troubleshooting Tip: Standardize the age and strain of your experimental animals. If studying age-related cognitive decline, ensure appropriate control groups are included.
-
Data Summary
Table 1: Preclinical Intravenous Dosing of this compound in Rats
| Behavioral Model | Effective Dose (IV) | Species | Reference |
| Porsolt Forced Swim Test | 3 mg/kg | Rat | Burgdorf et al., 2013 |
| Contextual Fear Extinction | 3 mg/kg | Rat | Burgdorf et al., 2015 |
| Positive Emotional Learning | 3 mg/kg | Rat | Burgdorf et al., 2015 |
| Chronic Unpredictable Stress | 3 mg/kg | Rat | Burgdorf et al., 2015 |
Table 2: In Vitro Concentrations and Effects of this compound
| Preparation | Concentration | Effect | Reference |
| Rat Hippocampal Slices (CA1) | 1 µM | Reduced peak NMDA receptor current | Zhang et al., 2008; Widman and McMahon, 2018 |
| Rat Medial Prefrontal Cortex Slices | 100 nM | Increased NMDA receptor-mediated excitatory postsynaptic currents | Moskal et al., 2014 |
| Cultured Rat Cortical Neurons | 30-100 nM | Enhanced NMDA-induced intracellular calcium increase | Moskal et al., 2014 |
Experimental Protocols
Protocol 1: Forced Swim Test (Porsolt Test) in Rats
-
Animals: Male Sprague-Dawley rats (2-3 months old) are individually housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: A single dose of this compound (3 mg/kg) or vehicle (0.9% sterile saline) is administered intravenously (IV) via the lateral tail vein.
-
Test Procedure: Behavioral testing is conducted 1 week post-dosing. Rats are placed individually in a cylindrical tank (40 cm height x 20 cm diameter) filled with water (25°C) to a depth of 30 cm for a 5-minute test session.
-
Data Analysis: The duration of immobility (floating) during the 5-minute test is recorded and analyzed. A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: In Vitro Electrophysiology in Medial Prefrontal Cortex (mPFC) Slices
-
Slice Preparation: Coronal slices (300-400 µm) of the mPFC are prepared from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are obtained from layer V pyramidal neurons.
-
NMDA Receptor-Mediated EPSC Isolation: AMPA and GABA receptors are blocked pharmacologically to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Drug Application: After obtaining a stable baseline of evoked NMDA receptor-mediated EPSCs, this compound (100 nM) is bath-applied.
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs before and after drug application are measured and compared. An increase in the EPSC amplitude indicates a potentiation of NMDA receptor function.
Visualizations
Caption: this compound's signaling pathway.
Caption: A typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oatext.com [oatext.com]
- 3. Rapastinel - Wikipedia [en.wikipedia.org]
- 4. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid tachyphylaxis with repeated Rapastinel acetate dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapastinel acetate (formerly GLYX-13). Our goal is to help you address specific issues that may arise during your experiments and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to repeated this compound dosing in our animal model. Are we encountering tachyphylaxis?
A: While tachyphylaxis, or a rapidly diminishing response to successive doses of a drug, is a valid concern in pharmacology, current preclinical and clinical data for this compound suggest that it does not typically induce tachyphylaxis. In fact, studies have shown that repeated weekly or bi-weekly dosing maintains or even enhances its therapeutic effects.[1] If you are observing a reduced response, it may be attributable to other experimental variables. Please see the troubleshooting guide below.
Q2: What is the proposed mechanism that might explain the lack of tachyphylaxis with this compound?
A: this compound is an NMDA receptor modulator with glycine-site partial agonist properties.[1] Unlike NMDA receptor antagonists, Rapastinel is thought to produce its sustained effects through a metaplasticity process. This involves triggering NMDA receptor-dependent long-term potentiation (LTP), which leads to lasting changes in synaptic plasticity.[1][2] A single dose has been shown to increase the density of mature dendritic spines 24 hours post-dosing, and these effects on LTP can persist for up to two weeks.[1] This mechanism, which promotes synaptic strengthening, is distinct from receptor downregulation or desensitization that often underlies tachyphylaxis.
Q3: What are the recommended dosing schedules for this compound to ensure a sustained response in preclinical models?
A: Published studies have demonstrated sustained efficacy with specific dosing regimens. A single dose of Rapastinel has been shown to produce antidepressant-like effects lasting for at least one week. For longer-term studies, biweekly dosing has been shown to sustain the desired effects for at least eight weeks. Adhering to these established schedules is recommended to reproduce the sustained response profile.
Troubleshooting Guide: Investigating a Perceived Diminished Response
If you are observing what appears to be a diminished response to this compound in your experiments, consider the following factors:
| Potential Issue | Troubleshooting Steps |
| Drug Stability and Handling | - Ensure this compound is stored under recommended conditions. - Prepare fresh solutions for each experiment, as the stability of the peptide in solution over time may vary. - Confirm the accuracy of the concentration of your dosing solution. |
| Animal Model Variability | - Consider the age, strain, and health status of your animals, as these can influence drug response. - Ensure consistent handling and environmental conditions for all experimental groups to minimize stress-induced variability. |
| Route of Administration and Dosing Accuracy | - Verify the consistency and accuracy of your administration technique (e.g., intravenous injection). - Inaccurate dosing can lead to variable responses. Ensure precise measurement and delivery of the intended dose. |
| Behavioral Assay Sensitivity | - Evaluate the sensitivity and reliability of your behavioral assays. - A "ceiling effect" in your assay might be misinterpreted as a diminished drug response. - Consider including additional or alternative behavioral endpoints to provide a more comprehensive assessment of the drug's effects. |
| Pharmacokinetic Profile | - Be mindful of the drug's pharmacokinetic profile in your specific animal model, as it may differ from what is reported in the literature. - If possible, conduct pharmacokinetic studies to confirm drug exposure levels over time. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Dosing and Efficacy
| Animal Model | Dose | Dosing Schedule | Observed Effect | Duration of Effect | Reference |
| Sprague-Dawley Rats | 3 mg/kg IV | Single Dose | Antidepressant-like effects, enhanced learning and memory | At least 1 week | |
| Sprague-Dawley Rats | Not specified | Biweekly | Sustained facilitation of LTP | At least 8 weeks |
Table 2: Clinical Trial Dosing Information
| Study Phase | Dose | Dosing Schedule | Key Finding | Reference |
| Phase II | 5 mg/kg or 10 mg/kg IV | Single Dose | Improvement in depression scores within hours | |
| Phase II | 225 mg or 450 mg IV | Weekly or Biweekly | Sustained antidepressant effects |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Effects in Rats Using the Forced Swim Test (Porsolt Test)
-
Animals: Adult male Sprague-Dawley rats (2-3 months old).
-
Drug Administration: Administer a single intravenous (IV) injection of this compound (3 mg/kg) or vehicle (0.9% sterile saline, 1 ml/kg).
-
Testing: 24 hours post-injection, place each rat in a vertical glass cylinder (45 cm high, 20 cm in diameter) filled with 30 cm of water (24-25°C) for a 5-minute test session.
-
Data Analysis: Videotape the sessions and score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. Scoring should be performed by an experimenter blinded to the treatment conditions.
Protocol 2: Evaluation of Long-Term Potentiation (LTP) in Hippocampal Slices
-
Animals and Dosing: Administer a single IV dose of this compound (3 mg/kg) or vehicle to adult male Sprague-Dawley rats.
-
Slice Preparation: At 1 day to 2 weeks post-dosing, prepare transverse hippocampal slices (400 µm) using a vibratome.
-
Electrophysiology:
-
Place slices in an interface recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline of fEPSPs for at least 20 minutes, induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-stimulation.
-
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-stimulation baseline. Enhanced LTP in the Rapastinel-treated group compared to the vehicle group indicates a facilitation of synaptic plasticity.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for the Forced Swim Test experiment.
References
- 1. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rapastinel Acetate Quality Control and Purity Assessment
Welcome to the Technical Support Center for Rapastinel Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control and purity assessment of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is the acetate salt of Rapastinel (also known as GLYX-13), a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine-amide (TPPT-NH2)[1]. It is a modulator of the N-methyl-D-aspartate (NMDA) receptor and has been investigated for its potential as a rapid-acting antidepressant[2][3]. As a peptide, its purity and quality are critical for obtaining reliable and reproducible experimental results.
Q2: What are the most common impurities associated with this compound?
A2: Impurities in synthetic peptides like this compound can originate from the solid-phase peptide synthesis (SPPS) process or from degradation during storage. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with an additional amino acid residue.
-
Incomplete deprotection: Residual protecting groups on the amino acid side chains or termini.
-
Oxidation products: Particularly of the threonine residues.
-
Deamidation: Hydrolysis of the C-terminal amide to a carboxylic acid.
-
Aggregation: Formation of dimers or higher-order aggregates.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Primarily for determining purity and quantifying impurities. A stability-indicating method is crucial.
-
Mass Spectrometry (MS): For confirming the molecular weight of the main peptide and identifying the mass of impurities[4][5].
-
Quantitative Nuclear Magnetic Resonance (qNMR): For determining the absolute purity (assay) of the peptide by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
Q4: How should this compound be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and at a low temperature, typically -20°C or below. For long-term storage, lyophilized powder is preferred over solutions.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing in the Chromatogram
-
Question: I am observing significant peak tailing for the main this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
-
Answer: Peak tailing is a common issue in peptide HPLC and can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Check for Secondary Interactions:
-
Cause: The positively charged amine groups on the peptide can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, reducing their interaction with the peptide.
-
Increase Ionic Strength: Increasing the concentration of the buffer in the mobile phase can help to mask the charged sites on both the peptide and the stationary phase.
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.
-
-
-
Investigate Column Contamination or Degradation:
-
Cause: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or isopropanol) to remove strongly retained contaminants.
-
Replace the Guard Column: If you are using a guard column, it may be contaminated. Replace it with a new one.
-
Replace the Column: If the problem persists after flushing and replacing the guard column, the analytical column may be degraded and need replacement.
-
-
-
Rule out Extra-Column Effects:
-
Cause: Excessive dead volume in the HPLC system, for example, from long or wide-bore tubing, can contribute to peak broadening and tailing.
-
Solution: Ensure that all tubing and connections are appropriate for the column dimensions and flow rate to minimize extra-column band broadening.
-
-
Issue 2: Poor Resolution Between this compound and an Impurity Peak
-
Question: I have an impurity peak that is co-eluting or poorly resolved from the main this compound peak. How can I improve the separation?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic method.
-
Modify the Mobile Phase:
-
Adjust Organic Modifier: Change the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice versa) or use a combination. This can alter the selectivity of the separation.
-
Alter the pH: The retention of peptides is highly dependent on the pH of the mobile phase due to the ionization of acidic and basic residues. A small change in pH can significantly impact the resolution between closely eluting peaks.
-
Change the Ion-Pairing Reagent: If using TFA, consider switching to a different ion-pairing reagent like formic acid, which can alter the retention characteristics of the peptides.
-
-
Optimize the Gradient:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over time) will increase the retention time and often improve the resolution between closely eluting peaks.
-
-
Change the Stationary Phase:
-
Different C18 Chemistry: Not all C18 columns are the same. Try a C18 column from a different manufacturer or with a different bonding chemistry.
-
Alternative Stationary Phase: If a C18 column does not provide adequate resolution, consider a different stationary phase like C8, phenyl-hexyl, or a polar-embedded phase.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time of this compound is shifting between injections. What could be causing this variability?
-
Answer: Retention time variability can be frustrating and can impact the reliability of your results. Here are some common causes and solutions:
-
Mobile Phase Preparation:
-
Cause: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent composition, can lead to shifts in retention time.
-
Solution: Ensure that the mobile phase is prepared accurately and consistently for each run. Use a calibrated pH meter and precise volumetric measurements.
-
-
System Equilibration:
-
Cause: Insufficient column equilibration time between injections, especially after a gradient run, can cause retention time drift.
-
Solution: Increase the column equilibration time to ensure the column is fully returned to the initial mobile phase conditions before the next injection.
-
-
Temperature Fluctuations:
-
Cause: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column.
-
-
Pump Performance:
-
Cause: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Perform regular maintenance on your HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm |
| Injection Volume | 5 µL |
Table 2: Acceptance Criteria for Purity and Impurities
| Test | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Any Single Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Assay (by qNMR) | 95.0% - 105.0% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 5 mg of the this compound sample and dissolve it in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by the area normalization method.
-
Identify and quantify any impurities relative to the main peak.
-
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
-
Preparation of Internal Standard Solution:
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of the internal standard solution.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., a methyl group from a threonine residue).
-
Integrate a known proton signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 3: Impurity Identification by LC-MS
-
LC Separation:
-
Use the same HPLC method as described in Protocol 1.
-
Connect the outlet of the HPLC column to the inlet of a mass spectrometer.
-
-
MS Analysis:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For structural elucidation, perform tandem MS (MS/MS) on the impurity peaks to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Determine the molecular weight of the impurities from their mass-to-charge ratio in the mass spectra.
-
Propose potential structures for the impurities based on their molecular weight and fragmentation patterns, considering common peptide degradation pathways.
-
Visualizations
Caption: Workflow for troubleshooting common HPLC issues.
Caption: Overall workflow for purity assessment.
References
- 1. Rapastinel - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Synthesis of Rapastinel Acetate
Welcome to the technical support center for the synthesis of Rapastinel acetate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this tetrapeptide amide.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Rapastinel and what is this compound?
A1: Rapastinel, also known as GLYX-13, is a tetrapeptide with the sequence Threonine-Proline-Proline-Threonine-amide (Thr-Pro-Pro-Thr-NH₂). This compound is the acetate salt form of the active pharmaceutical ingredient. Peptides synthesized using techniques that involve trifluoroacetic acid (TFA) for cleavage from a solid support or for purification by HPLC are often isolated as TFA salts. Since residual TFA can be undesirable in biological assays, it is common practice to convert the peptide to a more biocompatible salt form, such as acetate.
Q2: What is the most common strategy for synthesizing Rapastinel?
A2: While solid-phase peptide synthesis (SPPS) is a common method for peptides of this length, a scaled-up, column-free synthesis has been reported using a solution-phase "2+2" fragment-coupling strategy.[1] This approach involves the synthesis of two dipeptide fragments, which are then coupled and deprotected to yield the final tetrapeptide. This method has been shown to achieve a high overall yield and is suitable for larger scale production.[1]
Q3: Why is the Pro-Pro sequence in Rapastinel considered a challenge in peptide synthesis?
A3: Proline-proline (Pro-Pro) sequences can be challenging due to the unique cyclic structure of proline, which can lead to steric hindrance during the coupling reaction. This can result in incomplete reactions and lower yields. Additionally, the formation of diketopiperazines is a known side reaction when coupling the third amino acid to a dipeptide on a solid support, particularly when proline is in the C-terminal position of the dipeptide.
Q4: What are the critical quality attributes to monitor for the final this compound product?
A4: The critical quality attributes for this compound include purity, identity, and the counter-ion content. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), and should be high to avoid side effects from impurities. Identity is confirmed by mass spectrometry to ensure the correct molecular weight of the tetrapeptide. Finally, the acetate content should be confirmed, and the absence of residual trifluoroacetate (TFA) should be verified, often using ion chromatography or NMR.
Troubleshooting Guides
Guide 1: Challenges in the Solution-Phase "2+2" Fragment Synthesis of Rapastinel
The "2+2" fragment coupling strategy for Rapastinel involves the synthesis of two key dipeptide intermediates, followed by their coupling and final deprotection.
| Problem | Possible Causes | Troubleshooting Solutions |
| **Low yield in dipeptide fragment synthesis (e.g., N-Cbz-L-Thr-L-Pro-OH or H-L-Pro-L-Thr-NH₂) ** | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance, especially involving proline. 3. Suboptimal coupling reagent or base. 4. Side reactions such as racemization. | 1. Ensure coupling reagents (e.g., DCC, HATU) are fresh and used in appropriate equivalents. 2. For proline-containing couplings, consider using coupling reagents known to be effective for hindered amino acids, such as HATU or PyBOP. 3. Optimize the base used (e.g., NMM, DIPEA) and the reaction temperature. 4. Additives like HOBt or OxymaPure can help suppress racemization. |
| Difficulty in purifying dipeptide fragments | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Oily nature of the product, preventing crystallization. | 1. Use a slight excess of one reactant to drive the reaction to completion, followed by a suitable work-up to remove the excess. 2. Optimize reaction conditions to minimize side reactions. 3. If crystallization is difficult, attempt purification by column chromatography. A reported scaled-up synthesis of Rapastinel aimed for a chromatography-free process, suggesting that careful control of reaction conditions can lead to products that crystallize or precipitate cleanly.[1] |
| Low yield in the final "2+2" fragment coupling | 1. Inefficient coupling of the two dipeptide fragments. 2. Steric hindrance at the coupling site. 3. Decomposition of fragments during activation or coupling. | 1. The choice of coupling reagent for fragment condensation is critical to avoid racemization. Reagents like PivCl (pivaloyl chloride) with a non-nucleophilic base like N-methylmorpholine (NMM) have been used successfully.[1] 2. Ensure accurate stoichiometry of the fragments. 3. Perform the reaction at a low temperature to minimize side reactions. |
| Incomplete final deprotection (Cbz and/or Boc removal) | 1. Inefficient hydrogenolysis for Cbz removal due to catalyst poisoning or steric hindrance. 2. Incomplete acidolysis for Boc removal. | 1. For Cbz removal by hydrogenolysis, ensure the use of an active Pd/C catalyst. If the reaction is sluggish, consider increasing catalyst loading or hydrogen pressure. Certain functional groups can poison the catalyst. 2. For Boc removal, ensure sufficient reaction time with a strong acid like TFA. Scavengers may be needed depending on the peptide sequence. |
Guide 2: Purification and Salt Exchange
| Problem | Possible Causes | Troubleshooting Solutions |
| Co-elution of impurities with the final product during HPLC purification | 1. Impurities have similar hydrophobicity to the target peptide. 2. Suboptimal HPLC gradient or column chemistry. | 1. Adjust the HPLC gradient to be shallower, allowing for better separation. 2. Try a different column stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier. |
| Incomplete conversion of TFA salt to acetate salt | 1. Insufficient equivalents of acetate during the exchange process. 2. The chosen method (e.g., ion exchange, repeated lyophilization from acetic acid) is not effective for this peptide. | 1. For ion-exchange chromatography, ensure the column is properly equilibrated with an acetate buffer and that a sufficient excess of acetate is used.[2] 2. An alternative is to use preparative HPLC with a volatile acetate buffer system. 3. Repeatedly dissolving the peptide in dilute acetic acid and lyophilizing can also be effective but may require multiple cycles. |
| Low recovery after lyophilization | 1. The peptide is sticking to the glassware. 2. The peptide is very fine and is being lost to the vacuum pump. | 1. Silylate glassware before use to reduce adsorption. 2. Ensure the lyophilizer is equipped with a proper trap and that the vacuum is applied gradually. |
Experimental Protocols
Protocol 1: General Procedure for Ion-Exchange Chromatography for TFA to Acetate Salt Conversion
This protocol provides a general guideline for converting the trifluoroacetate salt of a synthetic peptide to the acetate salt using a strong anion exchange resin.
-
Resin Preparation:
-
Prepare a column with a strong anion exchange resin (e.g., AG1-X8, quaternary ammonium form). The amount of resin should provide a 10- to 50-fold excess of anion exchange capacity relative to the amount of TFA in the peptide sample.
-
Wash the resin with 1 M sodium acetate solution.
-
Rinse the column thoroughly with distilled water to remove excess sodium acetate.
-
-
Sample Loading:
-
Dissolve the peptide-TFA salt in a minimal amount of distilled water.
-
Apply the peptide solution to the prepared ion-exchange column.
-
-
Elution and Collection:
-
Elute the peptide from the column with distilled water.
-
Collect fractions and monitor the peptide concentration using UV absorbance at 220 nm or 280 nm.
-
-
Lyophilization:
-
Pool the fractions containing the peptide.
-
Freeze the pooled solution and lyophilize to obtain the peptide as a fluffy white powder, now in its acetate salt form.
-
Signaling Pathway
Rapastinel is a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity. Its antidepressant effects are thought to be mediated by the enhancement of NMDA receptor signaling, leading to downstream effects that promote neuronal health and connectivity.
References
Storage and handling guidelines for Rapastinel acetate powder
This technical support center provides comprehensive guidelines for the storage, handling, and use of Rapastinel acetate powder for research purposes.
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and ensure experimental reproducibility. The following table summarizes the recommended storage conditions and stability for the powder and its solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | Keep away from direct sunlight, store under nitrogen.[1][2] |
| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | Sealed storage, away from moisture.[2] | |
| Solution in Water | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution in Ethanol | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility
This compound exhibits good solubility in several common laboratory solvents. It is important to use fresh, high-purity solvents to avoid degradation of the compound.
| Solvent | Solubility | Notes |
| DMSO | 83 mg/mL | Moisture-absorbing DMSO may reduce solubility; use fresh DMSO. Sonication is recommended. |
| Water | 83 mg/mL | |
| Ethanol | 83 mg/mL |
Handling and Preparation of Solutions
Adherence to proper handling procedures is essential for researcher safety and to prevent contamination of the compound.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound powder.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.
-
Electrostatic Discharge: Take precautions to prevent fire caused by electrostatic discharge.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using an analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: The this compound powder has clumped together. Can I still use it?
A1: Clumping of the powder may indicate moisture absorption. While it might still be usable, it is recommended to handle it in a dry environment (e.g., a glove box) and to use fresh, anhydrous solvents for dissolution. For critical experiments, using a fresh, non-clumped vial is advisable to ensure accurate concentration calculations.
Q2: My this compound solution appears cloudy or has precipitates after thawing. What should I do?
A2: Cloudiness or precipitation upon thawing can be due to several factors:
-
Incomplete Dissolution: The compound may not have been fully dissolved initially. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating to redissolve the precipitate.
-
Solvent Quality: The use of old or wet DMSO can lead to reduced solubility. Prepare a fresh solution using new, anhydrous DMSO.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can affect the stability and solubility of the compound. Always aliquot stock solutions into single-use volumes.
Q3: I observe a decrease in the expected biological activity of my this compound solution over time. Why is this happening?
A3: A decrease in activity could be due to degradation of the compound. To mitigate this:
-
Storage: Ensure the solution is stored at the correct temperature (-80°C for long-term storage) and protected from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted working solutions for extended periods.
-
pH of Buffers: While specific data is limited, peptide stability can be pH-dependent. If using aqueous buffers, prepare the final dilution just before use and consider the pH of your experimental system.
Q4: Can I prepare a stock solution in an aqueous buffer instead of DMSO?
A4: While this compound is soluble in water, preparing high-concentration stock solutions in aqueous buffers for long-term storage is generally not recommended due to the potential for hydrolysis and microbial growth. It is best practice to prepare a high-concentration stock in DMSO, store it in aliquots at -80°C, and then dilute it into the desired aqueous buffer immediately before the experiment.
Visual Guides
The following diagrams illustrate key workflows for handling and using this compound.
Caption: Workflow for proper storage and handling of this compound powder.
Caption: Typical experimental workflow for using this compound.
References
Ensuring reproducibility in Rapastinel acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving Rapastinel acetate (also known as GLYX-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetrapeptide (Threonine-Proline-Proline-Threonine-amide) that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Unlike NMDA receptor antagonists like ketamine, Rapastinel enhances the activity of the receptor.[5] It binds to a unique site on the NMDA receptor complex, independent of the glycine co-agonist site, to potentiate glutamate-mediated receptor activity. This modulation leads to an enhancement of synaptic plasticity, such as long-term potentiation (LTP), which is believed to underlie its rapid-acting antidepressant effects.
Q2: What is the rationale for the biphasic (inverted U-shaped) dose-response curve observed with Rapastinel?
Rapastinel exhibits an unusual inverted U-shaped dose-response curve in various experimental settings, including in vitro NMDAR current measurements, LTP induction, and behavioral models of depression. Lower, therapeutically relevant concentrations (e.g., 30-100 nM) enhance NMDA receptor activity and synaptic plasticity. However, higher concentrations (e.g., 1 µM and above) have been shown to reduce NMDA receptor-mediated currents. The precise mechanism for this biphasic response is still under investigation, but it is a critical factor to consider for dose-selection in experiments.
Q3: Why did this compound fail in Phase III clinical trials despite promising preclinical and Phase II results?
In 2019, it was announced that Rapastinel failed to meet its primary and key secondary endpoints in three Phase III clinical trials as an adjunctive treatment for major depressive disorder (MDD). The treatment arms did not differentiate from placebo. While the exact reasons are multifaceted and not fully elucidated, this discrepancy highlights the significant challenges in translating preclinical findings to clinical efficacy in neuropsychiatric disorders. It underscores the importance of rigorous preclinical study design, including appropriate animal models and outcome measures, to better predict human response. Despite the clinical trial outcomes, Rapastinel remains a valuable tool for investigating the role of NMDA receptor modulation in synaptic plasticity and antidepressant responses.
Q4: What are the known downstream signaling pathways activated by Rapastinel?
Rapastinel's modulation of the NMDA receptor initiates downstream signaling cascades implicated in synaptic plasticity and antidepressant effects. Key pathways include the activation of the mammalian target of rapamycin complex 1 (mTORC1) and the extracellular signal-regulated kinase (ERK) pathway. This signaling is also associated with an increase in the release of brain-derived neurotrophic factor (BDNF). These pathways converge to promote the synthesis of synaptic proteins and increase the number and function of dendritic spines, particularly in the medial prefrontal cortex (mPFC).
Troubleshooting Guide
Issue 1: Difficulty dissolving or formulating this compound.
-
Question: My this compound is not dissolving properly. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in aqueous solutions. For in vivo studies, it is typically dissolved in sterile saline (0.9%). For in vitro experiments, it can be dissolved in DMSO, water, or ethanol. It is crucial to ensure the final concentration of any solvent like DMSO is minimal and does not affect the experimental outcome. If you are experiencing solubility issues with a commercial formulation, it is recommended to contact the supplier for specific instructions.
Issue 2: Lack of antidepressant-like effect in behavioral models.
-
Question: I am not observing the expected antidepressant-like effects of Rapastinel in the Forced Swim Test (FST) or other behavioral paradigms. What could be the issue?
-
Answer:
-
Dosage: Due to the biphasic dose-response curve, it is critical to use an optimal dose. Preclinical studies in rats often report effective doses in the range of 1-10 mg/kg administered intravenously (IV) or subcutaneously (s.c.). A dose that is too high may be less effective or ineffective.
-
Route and Timing of Administration: Rapastinel is typically administered via IV or s.c. injection. The timing of the behavioral test relative to drug administration is also crucial. Effects can be observed as early as one hour and can last for up to a week after a single dose.
-
Animal Strain and Species: The response to antidepressants can vary between different rodent strains and species. Ensure that the strain you are using has been previously validated for this type of study. Most preclinical studies with Rapastinel have used Sprague-Dawley rats.
-
Experimental Protocol Adherence: Ensure strict adherence to the behavioral testing protocol. Factors such as water temperature in the FST and habituation procedures can significantly impact the results.
-
Issue 3: Inconsistent results in electrophysiology experiments (e.g., LTP).
-
Question: My electrophysiology recordings show variable or no enhancement of Long-Term Potentiation (LTP) with Rapastinel application. What should I check?
-
Answer:
-
Concentration: As with behavioral studies, the concentration of Rapastinel is critical. In vitro studies have shown that concentrations around 100 nM are effective at enhancing NMDA receptor-mediated currents and LTP in the mPFC. Higher concentrations may be less effective or even inhibitory.
-
Slice Viability: Ensure the health and viability of your brain slices. Factors such as the age of the animal, the slicing procedure, and the composition of the artificial cerebrospinal fluid (aCSF) can all affect the quality of the recordings.
-
Recording Location: Rapastinel's effects have been well-characterized in the hippocampus (CA1 region) and the medial prefrontal cortex. Ensure you are recording from the correct brain region and cell type.
-
Baseline Stability: A stable baseline recording is essential before applying Rapastinel and inducing LTP. Any drift in the baseline can confound the interpretation of the results.
-
Quantitative Data Summary
Table 1: Effective Dosages and Concentrations of this compound in Preclinical Research
| Parameter | Species/Model | Effective Dose/Concentration | Route of Administration | Outcome Measure | Reference |
| Antidepressant-like effects | Rat | 3, 10, 30 mg/kg | s.c. | Forced Swim Test | |
| Antidepressant-like effects | Rat | 3 mg/kg | IV | Porsolt Forced Swim Test, Open Field, USVs | |
| Cognitive Enhancement | Mouse | 1.0 mg/kg | IV | Novel Object Recognition | |
| NMDAR Current Enhancement | Rat mPFC Slices | 100 nM - 1 µM | In vitro | Whole-cell electrophysiology | |
| LTP Enhancement | Rat mPFC Slices | 100 nM | In vitro | Field potential recording | |
| Brain Concentration | Rat | 30 - 100 nM | s.c. | Antidepressant-like efficacy |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
This protocol is adapted from studies demonstrating the antidepressant-like effects of Rapastinel.
-
Animals: Male Sprague-Dawley rats (2-3 months old) are typically used.
-
Apparatus: A transparent cylindrical tube (e.g., 46 cm tall x 20 cm diameter) filled with water (23°C ± 1°C) to a depth of 30 cm.
-
Habituation (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is done to allow the animal to habituate to the testing environment.
-
Drug Administration (Day 2): Administer this compound (e.g., 3, 10, or 30 mg/kg, s.c.) or vehicle (sterile saline).
-
Test Session (Day 2): 60 minutes after injection, place the rats back into the swim cylinder for a 5-minute test session. The session should be videotaped for later scoring.
-
Scoring: An observer blinded to the treatment conditions should score the duration of immobility (floating). A decrease in immobility time is indicative of an antidepressant-like effect.
-
Sustained Effects: To test for sustained effects, the same test session can be repeated 7 days after the initial drug administration without any additional injection.
Protocol 2: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Medial Prefrontal Cortex (mPFC) Slices
This protocol outlines the general steps for assessing the effect of Rapastinel on LTP in the mPFC.
-
Slice Preparation:
-
Anesthetize a rat and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare coronal slices (e.g., 300-400 µm thick) containing the mPFC using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in layer V/VI and a recording electrode in layer II/III of the mPFC.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
Rapastinel Application:
-
Bath-apply Rapastinel at the desired concentration (e.g., 100 nM) and continue to record the baseline for another 10-20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).
-
-
Post-HFS Recording:
-
Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. Compare the magnitude of LTP between slices treated with Rapastinel and control slices.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for Rapastinel experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Rapastinel - Wikipedia [en.wikipedia.org]
- 5. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Divergent Mechanisms of Rapastinel Acetate and Ketamine
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
The landscape of antidepressant therapy is undergoing a paradigm shift, moving beyond traditional monoaminergic modulators to agents that target the glutamate system. Among these, ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid and robust antidepressant effects. However, its clinical utility is hampered by psychotomimetic side effects. This has spurred the development of novel glutamatergic modulators with improved safety profiles, such as rapastinel acetate (formerly GLYX-13). While both compounds elicit rapid antidepressant responses, their underlying mechanisms of action at the molecular and cellular levels are distinct. This guide provides a detailed comparison of the mechanisms of action of this compound and ketamine, supported by experimental data and methodologies, to inform future research and drug development in this critical area.
Primary Interaction with the NMDA Receptor: A Tale of Two Modulators
The fundamental difference between ketamine and this compound lies in their direct interaction with the NMDA receptor.
Ketamine: A Non-Competitive Antagonist
Ketamine functions as a non-competitive antagonist of the NMDA receptor.[1][2][3] Its primary mechanism involves blocking the ion channel pore, thereby preventing the influx of calcium ions.[1] This "open-channel blockade" means that ketamine can only bind to the receptor when it is in an activated, or open, state.[1] This action reduces both the mean open time and the frequency of channel opening. The anesthetic and analgesic properties of ketamine are largely attributed to this direct antagonism.
This compound: A Modulator of Receptor Function
In contrast, this compound is an NMDA receptor modulator. It is characterized as a glycine-site functional partial agonist or a positive allosteric modulator that acts at a novel site on the receptor, distinct from the glycine co-agonist binding site. At lower, therapeutically relevant concentrations, rapastinel enhances NMDA receptor-mediated currents, while at higher concentrations, it can have an inhibitory effect. This modulation of the NMDA receptor is believed to be the initial step in its antidepressant cascade, promoting synaptic plasticity.
Downstream Signaling Cascades: Convergence from Divergent Starting Points
Despite their opposing initial actions on the NMDA receptor, both ketamine and this compound converge on similar downstream signaling pathways that are crucial for their antidepressant effects.
The Role of AMPA Receptor Activation
A critical point of convergence for both drugs is the activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
-
Ketamine's Indirect Pathway: Ketamine's antagonism of NMDA receptors on GABAergic interneurons leads to a reduction in inhibitory GABA release. This disinhibition of pyramidal neurons results in a surge of presynaptic glutamate, which then activates postsynaptic AMPA receptors.
-
Rapastinel's Direct Postsynaptic Enhancement: Rapastinel is not associated with an increase in extracellular glutamate levels. Instead, it is thought to directly enhance postsynaptic NMDA receptor function, which in turn contributes to the activation of AMPA receptors.
Activation of Key Intracellular Pathways
The activation of AMPA receptors by both compounds triggers a cascade of intracellular events, prominently involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin complex 1 (mTORC1) signaling pathways.
-
BDNF/TrkB Signaling: Both ketamine and rapastinel lead to an increase in the synthesis and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating signaling cascades that promote neuronal survival, growth, and synaptic plasticity. For ketamine, this is partly mediated by the de-inhibition of eukaryotic elongation factor 2 (eEF2) kinase.
-
mTORC1 Signaling: The mTORC1 pathway, a central regulator of protein synthesis, is activated by both drugs. This activation is essential for the synaptogenic effects of these compounds, leading to an increase in the number and function of new synaptic spines, particularly in the prefrontal cortex.
The following diagram illustrates the distinct initial actions and subsequent convergence of the signaling pathways for ketamine and this compound.
Quantitative Comparison of Effects
The following table summarizes key quantitative data comparing the effects of this compound and ketamine from various experimental studies.
| Parameter | Ketamine | This compound | Key Findings & References |
| NMDA Receptor Action | Non-competitive antagonist (open-channel blocker) | Positive allosteric modulator/partial agonist | Ketamine blocks the NMDA receptor channel, while rapastinel enhances its function at low concentrations. |
| Binding Site | Within the ion channel pore (MK-801 site) | Novel allosteric site, independent of the glycine co-agonist site | The distinct binding sites underlie their different modulatory actions. |
| Effect on NMDAR Current | Inhibition | Enhancement at low concentrations (e.g., 1 µM), reduction at high concentrations (e.g., 10 µM) | Rapastinel exhibits a dose-dependent biphasic effect on NMDAR currents. |
| Presynaptic Glutamate Release | Increased (surge) | No significant change | Ketamine's disinhibitory mechanism leads to a glutamate surge, which is not observed with rapastinel. |
| Long-Term Potentiation (LTP) | Inhibits LTP formation | Enhances LTP | Rapastinel's pro-cognitive and antidepressant effects are linked to its ability to enhance synaptic plasticity. |
| Psychotomimetic Effects | Present | Absent | This is a major clinical differentiator, with rapastinel showing a more favorable side-effect profile. |
| Sustained Antidepressant Effect | Longer-lasting | Shorter-lasting in some models | Studies in social defeat stress models suggest R-ketamine has a more sustained effect on behavior and BDNF signaling than rapastinel. |
Experimental Protocols
The following provides an overview of the methodologies used in key experiments to elucidate the mechanisms of action of these compounds.
Electrophysiological Recordings
-
Objective: To measure the direct effects of the compounds on NMDA receptor-mediated currents.
-
Method: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., hippocampal or cortical pyramidal neurons). NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are isolated pharmacologically. The compound of interest (ketamine or this compound) is bath-applied at various concentrations, and changes in the amplitude and kinetics of the NMDA currents are recorded and analyzed.
-
Example Workflow:
Figure 2. Generalized workflow for electrophysiological assessment of NMDA receptor modulation.
Biochemical Assays for Downstream Signaling
-
Objective: To quantify the activation of downstream signaling pathways like mTORC1 and the expression of proteins like BDNF.
-
Method: Western blotting is a commonly used technique. Animals are treated with ketamine or this compound, and specific brain regions (e.g., prefrontal cortex, hippocampus) are dissected at various time points. Protein lysates from these tissues are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., p-mTOR, p-S6K) and total protein levels (e.g., BDNF).
-
Example Workflow:
Figure 3. Standard workflow for Western blot analysis of signaling protein activation.
Behavioral Models of Depression
-
Objective: To assess the antidepressant-like effects and their duration.
-
Method: Various animal models are used, such as the forced swim test (FST), tail suspension test (TST), and social defeat stress model. In the social defeat model, for instance, a test mouse is subjected to repeated social subordination by a larger, aggressive mouse. The development of depressive-like behaviors (e.g., social avoidance, anhedonia) is measured. The efficacy of a single dose of ketamine or this compound in reversing these behaviors is then assessed at different time points post-administration.
Conclusion and Future Directions
The comparison of this compound and ketamine reveals a fascinating divergence and convergence in their mechanisms of action. While ketamine's antidepressant effects are initiated by NMDA receptor antagonism and a subsequent glutamate surge, rapastinel's effects stem from a more nuanced positive modulation of the receptor without altering presynaptic glutamate release. Their convergence on the AMPA receptor-BDNF-mTORC1 signaling axis highlights this pathway as a key hub for rapid antidepressant responses.
The lack of psychotomimetic side effects with rapastinel suggests that direct, potent NMDA receptor antagonism may not be a prerequisite for rapid antidepressant efficacy and that targeting allosteric modulatory sites could be a more favorable therapeutic strategy. However, the observation that ketamine may have more sustained effects in some preclinical models warrants further investigation into the specific molecular and cellular changes that underpin long-term therapeutic benefit.
For researchers and drug development professionals, these findings underscore the importance of looking beyond the primary receptor interaction to the downstream cellular and circuit-level consequences. Future research should focus on a more detailed characterization of the allosteric binding site of rapastinel, the specific subtypes of NMDA receptors it modulates, and the long-term structural and functional changes in neural circuits induced by both compounds. A deeper understanding of these distinct mechanisms will be instrumental in designing the next generation of rapid-acting antidepressants with improved efficacy and safety profiles.
References
A Comparative Analysis of Rapastinel Acetate and D-cycloserine on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rapastinel acetate and D-cycloserine, two modulators of the N-methyl-D-aspartate (NMDA) receptor, and their respective effects on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This analysis is supported by experimental data to inform research and development in neuroscience and pharmacology.
At a Glance: Key Differences in LTP Modulation
| Feature | This compound | D-cycloserine |
| Mechanism of Action | Positive allosteric modulator of the NMDA receptor, acting at a novel site independent of the glycine co-agonist site.[1] It is thought to have greater selectivity for GluN2B subunit-containing NMDARs.[2] | Partial agonist at the glycine binding site (co-agonist site) of the NMDA receptor.[3][4] |
| Effect on LTP | Enhances the magnitude of LTP.[5] | Augments NMDAR-dependent forms of LTP. |
| Effect on LTD | Reduces long-term depression (LTD). | Augments NMDAR-dependent forms of LTD. |
| Effective Concentration/Dose | In vitro: 100 nM enhances LTP magnitude. In vivo: 3 mg/kg IV enhances LTP for up to two weeks. | In vitro: 20 µM induces significant LTP with a TBS 25 protocol. |
| Signaling Pathway | Involves activation of ERK/mTOR signaling pathways, leading to increased expression of brain-derived neurotrophic factor (BDNF) and VGF. | Its effects on LTP are linked to gliotransmission and astrocytic metabotropic glutamate receptor 1 (mGluR1) activity. |
Quantitative Effects on LTP
The following table summarizes the quantitative data on the enhancement of LTP by this compound and D-cycloserine from available studies. It is important to note that a direct comparison is challenging due to variations in experimental protocols across different studies.
| Compound | Concentration/Dose | Stimulation Protocol | Result |
| D-cycloserine | 20 µM | Theta Burst Stimulation (TBS 25): 5 pulses at 100 Hz, repeated 5 times at 20 Hz | Induces significant LTP to 194.1 ± 25.3% of baseline EPSP amplitudes. |
| This compound | 100 nM | Theta Burst Stimulus (TBS) trains | Significantly increases the magnitude of LTP. |
| This compound | 3 mg/kg IV (in vivo) | Sub-maximal high-frequency stimulus trains (2 x 100 Hz/800 ms) | Significantly enhances the magnitude of LTP for up to two weeks post-dosing. |
Experimental Protocols
Electrophysiological Recordings in Hippocampal Slices
The following provides a general overview of the experimental protocols used to assess the effects of this compound and D-cycloserine on LTP in hippocampal slices. Specific parameters may vary between studies.
1. Slice Preparation:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Slice Preparation: Transverse hippocampal slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Slices are allowed to recover in an interface or submerged chamber containing aCSF bubbled with 95% O2 / 5% CO2 for at least 1 hour before recording.
2. Artificial Cerebrospinal Fluid (aCSF) Composition:
-
A typical aCSF solution contains (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.0 MgSO4, 2.0 CaCl2, and 10 D-glucose. The solution is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
3. Electrophysiological Recordings:
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus using a glass microelectrode filled with aCSF.
-
Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke fEPSPs.
-
Baseline Recording: A stable baseline of fEPSP responses is established for at least 20-30 minutes before drug application and LTP induction.
4. LTP Induction Protocols:
-
For D-cycloserine:
-
Theta Burst Stimulation (TBS 25): A reduced associative form of LTP can be induced by one theta burst, which consists of 5 pulses at 100 Hz, with the burst repeated 5 times at a frequency of 20 Hz.
-
-
For this compound:
-
High-Frequency Stimulation (HFS): LTP can be induced by high-frequency stimulus trains, for example, three trains of 100 Hz for 500 ms.
-
Theta Burst Stimulation (TBS): Multiple theta burst stimulus trains are also used to induce LTP.
-
5. Data Analysis:
-
The slope of the fEPSP is measured to quantify synaptic strength.
-
The magnitude of LTP is expressed as the percentage change in the fEPSP slope from the baseline recording after the induction protocol.
Signaling Pathways
The modulation of the NMDA receptor by this compound and D-cycloserine initiates distinct downstream signaling cascades that ultimately lead to the enhancement of LTP.
Caption: Signaling pathway of this compound in LTP enhancement.
Caption: Signaling pathway of D-cycloserine in LTP enhancement.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of these compounds on LTP in hippocampal slices.
Caption: Experimental workflow for LTP studies.
References
- 1. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rapastinel Acetate and Other NMDAR Modulators for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of synaptic plasticity and higher-order cognitive functions, making it a key target for therapeutic interventions aimed at cognitive enhancement.[1][2][3] This guide provides a detailed comparison of Rapastinel acetate (formerly GLYX-13), a glycine-site functional partial agonist, with other prominent NMDAR modulators, focusing on their efficacy and mechanisms for cognitive enhancement.
Mechanism of Action: A Tale of Two Modulatory Approaches
NMDARs are complex ion channels that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Modulation of NMDAR activity for cognitive enhancement has primarily focused on two strategies: positive allosteric modulation and antagonism.
This compound stands out as a unique modulator. Initially characterized as a glycine-site partial agonist, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDAR complex.[4][5] This modulation enhances NMDAR activity in a manner that promotes synaptic plasticity, specifically long-term potentiation (LTP), a cellular substrate of learning and memory.
In contrast, ketamine , a non-competitive NMDAR antagonist, blocks the ion channel, leading to a surge in glutamate release and subsequent activation of AMPA receptors, which is thought to mediate its rapid antidepressant effects. However, this mechanism is also associated with significant psychotomimetic side effects and potential cognitive impairment with chronic use.
Other modulators, such as D-cycloserine and D-serine , act as partial agonists or full agonists at the glycine co-agonist site, respectively. Their therapeutic window for cognitive enhancement appears to be narrow, with efficacy being highly dose-dependent.
Preclinical Efficacy in Cognitive Models
Rapastinel has demonstrated robust pro-cognitive effects across a variety of preclinical models, often in direct comparison to other NMDAR modulators.
Quantitative Comparison of Preclinical Cognitive Enhancement
| Compound | Animal Model | Cognitive Domain | Key Findings | Dosage | Reference |
| Rapastinel (GLYX-13) | Aged Rats | Spatial Learning & Memory | Reversed age-related deficits in the Morris water maze. | 1 mg/kg, IV | |
| Rapastinel (GLYX-13) | Mice | Declarative Memory | Did not induce deficits in Novel Object Recognition (NOR) and reversed ketamine-induced deficits. | 1.0 mg/kg, IV | |
| Ketamine | Mice | Declarative Memory | Induced acute and persistent deficits in NOR. | 30 mg/kg, IP | |
| D-cycloserine | Rats | NMDAR Activity | Showed a similar optimal increase in [3H]MK-801 binding to Rapastinel. | 1-10 µM (in vitro) | |
| R-ketamine | Mice (Social Defeat Model) | Antidepressant Effect | Showed a longer-lasting antidepressant effect compared to Rapastinel. | 3 mg/kg, IV |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these NMDAR modulators translate to different downstream signaling cascades and require specific experimental designs for evaluation.
NMDAR Signaling Pathway in Cognitive Enhancement
Caption: NMDAR signaling cascade in cognitive enhancement.
Experimental Workflow for Preclinical Cognitive Testing
Caption: Workflow for preclinical cognitive drug testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key behavioral assays used to assess the cognitive-enhancing effects of NMDAR modulators.
Novel Object Recognition (NOR) Test
This test leverages the innate preference of rodents to explore novel objects over familiar ones.
1. Habituation:
-
Mice are individually placed in an open-field arena (e.g., 40x40 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days. This allows them to acclimate to the testing environment.
2. Training/Familiarization Phase (T1):
-
Two identical objects are placed in opposite corners of the arena.
-
A mouse is placed in the center of the arena and allowed to freely explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
3. Test Phase (T2):
-
After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool.
-
Distal visual cues are placed around the room to serve as spatial references.
2. Acquisition Training:
-
Rodents are given a series of trials (e.g., 4 trials per day for 5-7 days) to find the hidden platform.
-
For each trial, the animal is released into the water from one of four starting positions (North, South, East, West) in a quasi-random order.
-
The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
3. Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
Safety and Tolerability
A significant advantage of Rapastinel over ketamine is its favorable safety profile. Preclinical and clinical studies have consistently shown that Rapastinel does not induce the psychotomimetic or dissociative side effects commonly associated with ketamine. This lack of adverse effects is attributed to its distinct mechanism of action as a positive allosteric modulator rather than a channel blocker.
Conclusion
This compound represents a promising avenue for cognitive enhancement through NMDAR modulation. Its unique mechanism of action as a positive allosteric modulator allows for the potentiation of NMDAR function and synaptic plasticity without the adverse effects associated with NMDAR antagonists like ketamine. Preclinical data robustly supports its pro-cognitive efficacy in various learning and memory paradigms. While other glycine-site modulators have shown some potential, Rapastinel's distinct pharmacological profile and favorable safety make it a compelling candidate for further investigation in the development of novel cognitive enhancers. Future research should continue to explore its long-term effects and its potential in treating cognitive deficits across a range of neurological and psychiatric disorders.
References
- 1. Rapastinel - Wikipedia [en.wikipedia.org]
- 2. Region-Specific Enhancement of c-fos Expression by Combined Treatment With NMDA Receptor Agonists and Antagonists With Antidepressant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLYX-13 (rapastinel) ameliorates subchronic phencyclidine- and ketamine-induced declarative memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
Rapastinel Acetate: A Comparative Analysis of its Antidepressant Effects
A new class of antidepressants targeting the glutamate system has shown promise for rapid and sustained effects. Among these, Rapastinel acetate (formerly GLYX-13), a modulator of the N-methyl-D-aspartate (NMDA) receptor, has been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive cross-study validation of Rapastinel's antidepressant effects, comparing its performance with other alternatives and detailing the experimental data and protocols that form the basis of these findings.
Preclinical Efficacy: Evidence from Animal Models
Rapastinel has demonstrated significant antidepressant-like effects in various rodent models of depression. These models are crucial for the initial screening and characterization of potential antidepressant compounds.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to assess antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behavior (immobility) when placed in a stressful, inescapable situation, and that this despair-like behavior is reversed by effective antidepressant treatment.
In studies involving the FST, a single administration of Rapastinel has been shown to produce a rapid and sustained dose-dependent antidepressant-like effect. For instance, doses of 10 and 30 mg/kg were sufficient to induce this effect within an hour, lasting for over seven days.[1]
| Compound | Dosage | Effect on Immobility Time | Study Population |
| Rapastinel | 3 mg/kg, IV | Significant decrease at 1 hr and 24 hrs post-dosing | Rats[2] |
| Desipramine | 15 and 30 mg/kg | Reduced immobility time in rats with a pretest session | Rats[3] |
| Nomifensine | 5 mg/kg | Reduced immobility time in rats with a pretest session | Rats[3] |
Experimental Protocol: Forced Swim Test
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) made of transparent Plexiglas is filled with water (25-30°C) to a level of 15 cm.[4]
-
Procedure: Mice or rats are placed individually into the tank. A pre-test session may be conducted 24 hours before the actual test. During the test, which typically lasts for five to six minutes, the animal's behavior is recorded.
-
Measures: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Learned Helplessness Test
The learned helplessness model is another key preclinical paradigm for depression. In this test, animals are exposed to uncontrollable and inescapable stress, which subsequently leads to deficits in learning to escape a new, controllable stressor. Antidepressants can reverse this learned helplessness.
Rapastinel has shown marked antidepressant-like properties in the learned helplessness test. A single 3 mg/kg intravenous dose of Rapastinel was effective 24 hours after administration in rats.
| Compound | Dosage | Effect on Escape Failures | Study Population |
| Rapastinel | 3 mg/kg, IV | Significant decrease 24 hrs post-dosing | Rats |
Experimental Protocol: Learned Helplessness Test
-
Apparatus: A shuttle box with two compartments separated by a barrier. The floor of the box is a grid that can deliver a mild foot shock.
-
Procedure:
-
Induction Phase: Animals are exposed to a series of inescapable foot shocks in one compartment.
-
Testing Phase: 24 hours later, the animals are placed in the shuttle box again, but this time they can escape the shock by crossing over the barrier to the other compartment. A conditioned stimulus (e.g., a light or tone) precedes the shock.
-
-
Measures: The number of failures to escape the shock during the testing phase is recorded. A reduction in the number of escape failures indicates an antidepressant-like effect.
Clinical Efficacy: Human Trials
Clinical trials have been conducted to evaluate the safety and efficacy of Rapastinel in patients with major depressive disorder (MDD). The primary outcome in many of these trials is the change in scores on standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
A study of Rapastinel as an adjunctive therapy in MDD was designed to evaluate a 450 mg dose compared to placebo. Another study protocol outlined a trial of Rapastinel as a monotherapy in patients with MDD, also assessing changes in MADRS scores.
| Treatment | Study Population | Primary Outcome Measure | Key Findings |
| Rapastinel (450 mg) vs. Placebo | Adults with MDD at imminent risk of suicide | Change from Baseline in MADRS Total Score at Day 1 | Study terminated |
| Rapastinel (450 mg) vs. Vortioxetine (10/20 mg) vs. Placebo | Adults with MDD | Change from Baseline in MADRS Total Score at Week 6 | Not specified |
| Rapastinel (450 mg) vs. Placebo (Adjunctive) | Adults with MDD with partial response to ADT | Change from Baseline in MADRS Total Score at Week 3 | Not specified |
Comparison with Alternative Antidepressants
A comprehensive understanding of Rapastinel's potential requires a comparison with existing and emerging antidepressant treatments.
Ketamine
Ketamine, another NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects, particularly in treatment-resistant depression.
| Treatment | Study Population | Change in MADRS Score | Timepoint |
| Ketamine | Treatment-resistant major depression | 7.95-point greater reduction than midazolam | 24 hours |
| Ketamine (96h infusion) | Treatment-resistant depression | Mean MADRS decreased from 29 to 9 | 1 day post-infusion |
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a widely prescribed class of antidepressants. Their efficacy is typically observed after several weeks of treatment.
| Treatment | Study Population | Change in MADRS/HAM-D Score | Timepoint |
| Escitalopram | Major Depressive Disorder | 1.07-point greater reduction in MADRS compared to other active comparators | End of study |
| SSRIs (general) | Major Depressive Disorder | Endpoint effect size of 0.37 for the full MADRS | Endpoint |
| Escitalopram | Major Depressive Disorder | 5-6 point improvement in HAM-D-17 (not superior to placebo in this study) | 12 weeks |
Natural Remedies
Some natural products have been investigated for their antidepressant properties.
| Treatment | Study Population | Change in HAM-D Score | Timepoint |
| St. John's Wort (WS 5570) | Moderate to severe major depression | 14.4-point decrease (superior to paroxetine) | 42 days |
| S-adenosyl-L-methionine (SAMe) | Major Depressive Disorder | 5-6 point improvement in HAM-D-17 (not superior to placebo in this study) | 12 weeks |
| S-adenosyl-L-methionine (SAMe) | Major Depressive Disorder | Superior to imipramine in the first week of treatment | 14 days |
Mechanism of Action: Signaling Pathways
Rapastinel's antidepressant effects are believed to be mediated through its modulation of the NMDA receptor, leading to downstream effects on synaptic plasticity. Unlike ketamine, which is an antagonist, Rapastinel acts as a positive allosteric modulator of the NMDA receptor. This modulation is thought to trigger a cascade of intracellular signaling events.
The proposed mechanism involves the activation of the mTOR and ERK signaling pathways, which are critical for synaptogenesis and neuroplasticity.
Proposed signaling pathway of Rapastinel's antidepressant action.
Experimental Workflow: Preclinical Antidepressant Screening
The evaluation of a novel compound like Rapastinel follows a structured preclinical workflow to establish its potential antidepressant efficacy before moving to human trials.
A typical workflow for the preclinical evaluation of a novel antidepressant.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antidepressant activity by forced swimming test may depend on pre-exposure of rats to a stressful situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Rapastinel acetate compared to apimostinel and zelquistinel.
An Objective Comparison of Rapastinel Acetate, Apimostinel, and Zelquistinel for Researchers and Drug Development Professionals
The landscape of therapeutic development for major depressive disorder (MDD) has been significantly shaped by the exploration of N-methyl-D-aspartate receptor (NMDAR) modulators. This guide provides a detailed comparison of three such modulators: this compound, apimostinel, and zelquistinel. These compounds represent a therapeutic strategy focused on enhancing synaptic plasticity through positive allosteric modulation of the NMDAR, a mechanism distinct from NMDAR antagonists like ketamine.
Mechanism of Action: A Shared Target, Evolving Properties
Rapastinel, apimostinel, and zelquistinel are all positive allosteric modulators of the NMDAR.[1] They produce rapid and sustained antidepressant effects by enhancing synaptic structure and function.[2] Unlike ketamine, they have a greatly improved tolerability profile, lacking psychotomimetic or dissociative side effects.[2][3]
These compounds bind to a unique, novel site on the NMDAR, independent of the glycine co-agonist site, to enhance receptor activity.[4] This positive modulation of NMDARs leads to an increase in synaptic plasticity, which is often impaired in individuals with depression.
While they share a common mechanism, these three "stinels" represent an evolution in drug design. Rapastinel (formerly GLYX-13) is an intravenously administered tetrapeptide. Apimostinel (formerly NRX-1074) is a second-generation, structurally modified tetrapeptide with a benzyl group addition, resulting in approximately 1000-fold greater potency in vitro compared to rapastinel. Zelquistinel (formerly AGN-241751) is a third-generation, orally bioavailable small molecule, representing a significant advancement in drug-like properties.
Quantitative Data Comparison
The following tables summarize the key quantitative and qualitative differences between this compound, apimostinel, and zelquistinel based on available preclinical and clinical data.
Table 1: Molecular and Pharmacokinetic Properties
| Property | This compound | Apimostinel | Zelquistinel |
| Molecular Structure | Amidated tetrapeptide | Amidated tetrapeptide with benzyl group | Small molecule, non-peptide |
| Administration Route | Intravenous | Intravenous | Oral |
| Relative Potency | Baseline | ~1000x more potent than rapastinel in vitro | More potent than rapastinel |
| Oral Bioavailability | Not orally active | Not orally active | ~100% (in rats) |
| Half-life | Not specified | Not specified | 1.21 to 2.06 hours (in rats) |
| Time to Peak Plasma | Not applicable | Not applicable | 30 minutes (in rats) |
Table 2: Clinical Development and Efficacy
| Aspect | This compound | Apimostinel | Zelquistinel |
| Development Status | Phase 3 trials failed | Phase 2 development | Phase 2b trial ongoing |
| Key Clinical Finding | Failed to differentiate from placebo in Phase 3 trials for adjunctive MDD treatment. | A single dose showed rapid, statistically significant antidepressant effects at 24 hours in a Phase 2a study. | In a Phase 2a trial, the two highest doses reduced MADRS scores by 9.5 and 10.6 points compared to a 7.7-point reduction with placebo by week three. |
| Safety Profile | Well-tolerated, no psychotomimetic effects observed. | Well-tolerated, no psychotomimetic or dissociative side effects reported. | Favorable safety and tolerability, lacking sedative or ataxic effects seen with NMDAR antagonists. |
Signaling Pathways and Experimental Workflows
The antidepressant effects of these NMDAR modulators are believed to be mediated through the potentiation of synaptic plasticity. This involves the activation of downstream signaling cascades.
NMDAR-Mediated Signaling Pathway
Activation of the NMDAR by glutamate and a co-agonist (like glycine or D-serine) leads to calcium influx into the postsynaptic neuron. Rapastinel, apimostinel, and zelquistinel enhance this process. The influx of calcium triggers several downstream signaling pathways, including the activation of mTOR and the release of Brain-Derived Neurotrophic Factor (BDNF). These pathways are crucial for long-term potentiation (LTP), synaptogenesis, and ultimately, the structural and functional changes that may underlie the antidepressant effects.
Experimental Protocols and Workflows
Assessing the efficacy and mechanism of action of these compounds involves a multi-tiered experimental approach, from in vitro assays to in vivo animal models and human clinical trials.
In Vitro Calcium Imaging Protocol
A foundational experiment to quantify the potentiation of NMDAR activity is calcium imaging in cultured neurons.
-
Cell Culture : Primary cortical neurons are cultured from rodent embryos.
-
Calcium Indicator Loading : Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement : Baseline fluorescence is recorded.
-
Compound Application : The test compound (rapastinel, apimostinel, or zelquistinel) is applied at various concentrations.
-
NMDA Stimulation : A submaximal concentration of NMDA is applied to stimulate the receptors.
-
Fluorescence Measurement : Changes in intracellular calcium are measured by detecting changes in fluorescence intensity.
-
Data Analysis : The potentiation of the NMDA-induced calcium influx by the test compound is quantified.
This protocol allows for the determination of potency (EC50) and efficacy of the compounds in modulating NMDAR function.
Conclusion
The development trajectory from rapastinel to apimostinel and zelquistinel illustrates a clear progression in optimizing the therapeutic potential of NMDAR positive allosteric modulators. While the initial promise of rapastinel was not realized in Phase 3 trials, the learnings have informed the development of more potent and bioavailable successors. Apimostinel demonstrated early clinical efficacy, and zelquistinel, with its oral bioavailability and promising Phase 2a data, represents the current forefront of this therapeutic class. For researchers and drug development professionals, the evolution of these "stinels" underscores the therapeutic potential of enhancing synaptic plasticity and offers a compelling alternative to NMDAR antagonism for the treatment of major depressive disorder.
References
- 1. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapastinel - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Side Effect Profiles of Rapastinel Acetate and Ketamine
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of the investigational antidepressant Rapastinel acetate (formerly GLYX-13) and the established anesthetic and rapid-acting antidepressant, ketamine. This analysis is based on available data from clinical trials and preclinical studies, with a focus on quantitative comparisons, experimental methodologies, and underlying mechanisms of action.
Executive Summary
This compound and ketamine both modulate the N-methyl-D-aspartate (NMDA) receptor, a key target in the development of rapid-acting antidepressants. However, their distinct mechanisms of action at this receptor result in significantly different side effect profiles. While ketamine is known for its psychotomimetic and dissociative effects, clinical trial data for this compound consistently highlight its favorable tolerability, with a side effect profile comparable to placebo and a notable absence of ketamine-like adverse events. This distinction is of critical interest in the ongoing development of safer glutamatergic modulators for mood disorders.
Data Presentation: Side Effect Profiles
The following tables summarize the reported side effects from clinical trials of this compound and ketamine (including its S-enantiomer, esketamine).
Table 1: Comparative Side Effect Profile of this compound vs. Ketamine/Esketamine
| Side Effect Category | This compound | Ketamine / Esketamine |
| Psychotomimetic Effects | Reported to have no psychotomimetic side effects[1][2][3][4]. Safety profile was similar to placebo in Phase III trials[5]. | Psychotomimetic and dissociative symptoms are common. |
| Dissociative Effects | Reported to be well-tolerated without any signal of dissociative effects. | Dissociation is a prominent and frequently reported side effect. |
| Cardiovascular Effects | No significant cardiovascular side effects reported; safety profile similar to placebo. | Can cause transient increases in blood pressure. |
| Gastrointestinal Effects | Safety profile similar to placebo. | Nausea is a common side effect. |
| Neurological Effects | Safety profile similar to placebo. | Dizziness and headache are commonly reported. |
| Abuse Potential | Preclinical studies suggest a lack of abuse potential. | Known potential for abuse. |
Table 2: Incidence of Common Adverse Events in Ketamine/Esketamine Clinical Trials
| Adverse Event | Approximate Incidence (%) |
| Dizziness | 21% - 49.22% |
| Nausea | 18% - 39.55% |
| Dissociation | 11.6% - 24.3% |
| Headache | 13% - 43% |
| Anxiety | Commonly reported |
Note: Incidence rates for ketamine/esketamine can vary depending on the specific formulation (e.g., intravenous ketamine, intranasal esketamine, oral ketamine), dosage, and patient population.
Experimental Protocols
The assessment of side effects in clinical trials of this compound and ketamine relies on standardized rating scales administered by trained clinicians. These protocols are crucial for objectively quantifying subjective experiences.
Assessment of Psychotomimetic and Dissociative Effects
Clinician-Administered Dissociative States Scale (CADSS): This scale is a structured interview designed to measure the severity of current dissociative symptoms. It is a key tool in trials of ketamine and esketamine to quantify the intensity of dissociation. The CADSS assesses various aspects of dissociation, including depersonalization, derealization, and amnesia.
Brief Psychiatric Rating Scale (BPRS): The BPRS is a widely used instrument to assess the severity of a range of psychiatric symptoms, including those associated with psychosis. In the context of ketamine trials, specific subscales of the BPRS are often used to evaluate psychotomimetic effects, such as unusual thought content and hallucinations.
Assessment of Suicidality
Columbia-Suicide Severity Rating Scale (C-SSRS): The C-SSRS is a standardized tool used to assess the severity of suicidal ideation and behavior. It is a critical component of safety monitoring in antidepressant clinical trials.
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of Action of Ketamine and this compound.
Experimental Workflow
Caption: Clinical Trial Workflow for Side Effect Assessment.
Conclusion
The available evidence strongly indicates a significant divergence in the side effect profiles of this compound and ketamine. While both compounds interact with the NMDA receptor, their distinct mechanisms of action appear to be the primary determinant of their tolerability. Rapastinel's positive allosteric modulation of the glycine binding site is associated with a side effect profile comparable to placebo, notably lacking the psychotomimetic and dissociative effects that are characteristic of ketamine's channel-blocking activity. Although the clinical development of Rapastinel was discontinued due to a lack of efficacy in Phase III trials, its favorable safety profile continues to inform the development of next-generation NMDA receptor modulators with the goal of achieving rapid antidepressant effects without the limiting side effects of ketamine. Further research into compounds with similar mechanisms to Rapastinel may hold promise for safer and more tolerable treatments for major depressive disorder.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. Allergan Announces Phase 3 Results for Rapastinel as an Adjunctive Treatment of Major Depressive Disorder (MDD) [prnewswire.com]
- 3. Allergan’s depression drug rapastinel fails in Phase III trials [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Differential Effects of Rapastinel Acetate on NR2B Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Unlike traditional NMDA receptor antagonists such as ketamine, Rapastinel enhances receptor function, offering a potentially distinct therapeutic profile with fewer psychotomimetic side effects. This guide provides a comparative analysis of Rapastinel's effects, with a particular focus on its interaction with the NR2B subunit, a key player in synaptic plasticity and neuropsychiatric disorders. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Comparative Efficacy at the NMDA Receptor
Rapastinel's unique modulatory action at the NMDA receptor distinguishes it from antagonists like ketamine. While both compounds ultimately influence synaptic plasticity, their direct effects on the receptor are opposing.
Quantitative Comparison of Receptor Interaction
The following table summarizes the quantitative parameters of Rapastinel and ketamine interaction with NMDA receptor subunits.
| Compound | Parameter | Subunit | Value | Reference(s) |
| This compound | EC₅₀ | NR2A | 9.8 pM | [1] |
| EC₅₀ | NR2B | 9.9 nM | [1] | |
| EC₅₀ | NR2C | 2.2 pM | [1] | |
| EC₅₀ | NR2D | 1.7 pM | [1] | |
| Ketamine | Kᵢ | NMDAR | 0.18–4.9 µM | [2] |
| IC₅₀ | NMDAR | 0.43–8.2 µM |
EC₅₀ values for Rapastinel reflect the concentration for half-maximal enhancement of [³H]MK-801 binding. Kᵢ and IC₅₀ values for ketamine represent its inhibitory constants.
Impact on Synaptic Plasticity and Structure
Rapastinel's modulation of the NR2B subunit has profound effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
Enhancement of Long-Term Potentiation (LTP)
A single in vivo dose of Rapastinel (3 mg/kg, IV) in rats has been shown to significantly enhance the magnitude of LTP in the hippocampus at 24 hours and 1 week post-dosing. In contrast, ketamine is known to inhibit LTP induction.
Effects on Dendritic Spine Density
Rapastinel treatment leads to an increase in the density of mature dendritic spines. Twenty-four hours after a single dose, an increase in the proportion of mature spines and the density of stubby spines was observed in the dentate gyrus and medial prefrontal cortex of rats.
| Parameter | Brain Region | Effect of Rapastinel (3 mg/kg, IV) | Reference(s) |
| Proportion of Mature Spines | Dentate Gyrus, mPFC | Significant Increase 24h post-dosing | |
| Density of Stubby Spines | Dentate Gyrus, mPFC | Significant Increase 24h post-dosing | |
| Density of Immature Spines | Dentate Gyrus | Significant Decrease 24h post-dosing |
Downstream Signaling Pathways
Both Rapastinel and ketamine converge on common downstream signaling pathways crucial for synaptic plasticity and antidepressant effects, namely the mTOR and BDNF pathways.
Activation of the mTOR Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of protein synthesis required for synaptogenesis. Both Rapastinel and ketamine have been shown to rapidly activate the mTORC1 pathway in the prefrontal cortex.
Modulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. Rapastinel has been shown to increase the expression of BDNF in the hippocampus and prefrontal cortex. Ketamine also robustly increases BDNF levels, which is considered a key mechanism for its antidepressant effects.
| Compound | Effect on mTORC1 Signaling (PFC) | Effect on BDNF Levels (Hippocampus, PFC) | Reference(s) |
| This compound | Rapid Activation | Increased Expression | |
| Ketamine | Rapid Activation | Increased Release and Expression |
Experimental Protocols
[³H]MK-801 Binding Assay
This assay is used to assess the modulatory effects of compounds on the NMDA receptor ion channel.
-
Membrane Preparation: Membranes from HEK293 cells expressing specific NR1/NR2 subunit combinations are prepared.
-
Incubation: Membranes are incubated with a saturating concentration of glutamate and varying concentrations of the test compound (e.g., Rapastinel).
-
Radioligand Addition: [³H]MK-801, a high-affinity NMDA receptor channel blocker, is added to the incubation mixture.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³H]MK-801 is quantified using liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated to determine EC₅₀ values for potentiation of [³H]MK-801 binding.
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This technique measures the long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
-
Slice Preparation: Coronal or sagittal slices of the hippocampus are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz) is delivered to induce LTP.
-
Drug Application: Rapastinel or other compounds are bath-applied to the slices before or after LTP induction to assess their effects on the magnitude and maintenance of LTP.
Dendritic Spine Analysis
This method is used to visualize and quantify changes in the number and morphology of dendritic spines.
-
Tissue Preparation: Brain tissue is fixed and sectioned. Neurons are labeled using techniques such as Golgi staining or expression of fluorescent proteins (e.g., YFP).
-
Imaging: High-resolution images of dendrites are acquired using confocal or two-photon microscopy.
-
Quantification: Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom) using specialized software.
-
Statistical Analysis: Spine density (number of spines per unit length of dendrite) and the proportion of different spine types are compared across experimental groups.
Visualizing the Mechanisms
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound at the NMDA receptor.
Experimental Workflow for LTP Measurement
Caption: Workflow for assessing the effect of Rapastinel on Long-Term Potentiation.
Conclusion
This compound demonstrates a distinct pharmacological profile from NMDA receptor antagonists like ketamine. Its positive allosteric modulation, particularly at NR2B-containing receptors, leads to an enhancement of synaptic plasticity and an increase in dendritic spine density. While converging on downstream pathways such as mTOR and BDNF, the initial receptor interaction is fundamentally different. These differential effects may underlie Rapastinel's potential as a rapid-acting antidepressant with a more favorable side-effect profile. Further research is warranted to fully elucidate the therapeutic implications of this novel mechanism of action.
References
Rapastinel Acetate's Phase III Failure: A Comparative Analysis of Novel Antidepressants
The landscape of treatment for major depressive disorder (MDD) has been significantly shaped by both the successes and failures of novel drug candidates. Rapastinel acetate (GLYX-13), a once-promising N-methyl-D-aspartate (NMDA) receptor modulator, represents a notable setback after failing to demonstrate efficacy in Phase III clinical trials. This guide provides a detailed comparison of Rapastinel with two successful alternatives that have since emerged: the NMDA receptor antagonist esketamine and the GABAA receptor positive allosteric modulator zuranolone. By examining their clinical trial data, experimental protocols, and mechanisms of action, we can gain valuable insights into the complexities of developing new treatments for depression.
The core reason for the failure of this compound in its pivotal Phase III clinical trial program (consisting of studies RAP-MD-01, RAP-MD-02, and RAP-MD-03) was its inability to differentiate from placebo on the primary and key secondary endpoints.[1][2][3] These trials were designed to evaluate Rapastinel as an adjunctive therapy for patients with MDD who had a partial response to ongoing antidepressant therapy.[1] Despite being well-tolerated, the investigational drug did not show a statistically significant improvement in depressive symptoms compared to a placebo.
In contrast, esketamine and zuranolone have successfully navigated Phase III trials and gained regulatory approval, offering new hope for patients with MDD. Esketamine, administered as a nasal spray, demonstrated a rapid and significant reduction in depressive symptoms in patients with treatment-resistant depression. Zuranolone, an oral medication, has also shown significant efficacy in improving depressive symptoms in patients with MDD and postpartum depression.
This guide will delve into the specifics of these clinical trials, presenting a side-by-side comparison of their methodologies and outcomes. Furthermore, we will explore the distinct signaling pathways targeted by each of these drugs, providing a molecular basis for their differing clinical results.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the Phase III clinical trials of this compound, esketamine, and zuranolone.
| Table 1: this compound Phase III Trial (RAP-MD-01, -02, -03) Efficacy Data | |
| Endpoint | Result |
| Primary Endpoint: Change from Baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score at Week 3 | Did not differentiate from placebo (Specific data not publicly released) |
| Key Secondary Endpoints | Did not differentiate from placebo (Specific data not publicly released) |
| Table 2: Esketamine Phase III Trial (TRANSFORM-2) Efficacy Data | |
| Endpoint | Result |
| Primary Endpoint: Change from Baseline in MADRS Total Score at Day 28 | Esketamine + Oral Antidepressant: Statistically significant improvement compared to placebo + oral antidepressant (p=0.02) |
| Least Squares Mean Difference from Placebo | -4.0 (95% CI, -7.31 to -0.64) |
| Response Rate (≥50% reduction in MADRS score) at Day 28 | Esketamine 56mg/84mg + AD: 53.1% - 54.1%Placebo + AD: 38.9% |
| Remission Rate (MADRS score ≤12) at Day 28 | Esketamine 56mg/84mg + AD: 36.0% - 38.8%Placebo + AD: 30.6% |
| Table 3: Zuranolone Phase III Trial (WATERFALL Study) Efficacy Data | |
| Endpoint | Result |
| Primary Endpoint: Change from Baseline in 17-item Hamilton Rating Scale for Depression (HAMD-17) Total Score at Day 15 | Zuranolone 50mg: Statistically significant improvement compared to placebo (p=0.0141) |
| Least Squares Mean Change from Baseline in HAMD-17 | Zuranolone 50mg: -14.1Placebo: -12.3 |
| Least Squares Mean Difference from Placebo | -1.7 |
| Table 4: Zuranolone Phase III Trial (SKYLARK Study - Postpartum Depression) Efficacy Data | |
| Endpoint | Result |
| Primary Endpoint: Change from Baseline in HAMD-17 Total Score at Day 15 | Zuranolone 50mg: Statistically significant improvement compared to placebo |
| Least Squares Mean Change from Baseline in HAMD-17 | Zuranolone 50mg: -15.6Placebo: -11.6 |
| Least Squares Mean Difference from Placebo | -4.0 |
Experimental Protocols
This compound (RAP-MD-01, -02, -03 Trials)
Objective: To evaluate the efficacy, safety, and tolerability of Rapastinel as an adjunctive therapy in patients with MDD who have a partial response to antidepressant therapy (ADT).
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
Patient Population: Adults (18-65 years) with a diagnosis of MDD who had a partial response to a stable dose of an oral antidepressant.
Intervention:
-
RAP-MD-01 & -03: Intravenous (IV) infusion of Rapastinel 450 mg or placebo once weekly for three weeks, in addition to their ongoing ADT.
-
RAP-MD-02: Included two dose arms of Rapastinel (225 mg and 450 mg) and a placebo group, administered under the same conditions as the other trials.
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of week 3.
Key Secondary Outcome Measures: Included assessments of safety and tolerability.
Esketamine (TRANSFORM-2 Trial)
Objective: To evaluate the efficacy and safety of flexibly dosed esketamine nasal spray plus a newly initiated oral antidepressant in patients with treatment-resistant depression.
Study Design: A Phase 3, randomized, double-blind, active-controlled study.
Patient Population: Adults (18-64 years) with moderate to severe MDD who had not responded to at least two different oral antidepressants in the current depressive episode.
Intervention:
-
Patients were randomized to receive either esketamine nasal spray (flexibly dosed at 56 mg or 84 mg) or a placebo nasal spray, twice weekly for four weeks.
-
All patients also initiated a new oral antidepressant at the start of the treatment period.
Primary Outcome Measure: Change from baseline in the MADRS total score at day 28.
Key Secondary Outcome Measures: Included onset of clinical response and remission rates.
Zuranolone (SKYLARK Study)
Objective: To evaluate the efficacy and safety of zuranolone in adult women with postpartum depression (PPD).
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
Patient Population: Adult women with severe PPD (HAMD-17 total score ≥26).
Intervention:
-
Patients were randomized to receive either zuranolone 50 mg or placebo orally, once daily in the evening for 14 days.
Primary Outcome Measure: Change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score at day 15.
Key Secondary Outcome Measures: Included change from baseline in HAMD-17 score at other time points and response and remission rates.
Signaling Pathways and Mechanisms of Action
The distinct clinical outcomes of Rapastinel, esketamine, and zuranolone can be attributed to their different molecular targets and mechanisms of action.
Rapastinel: A Positive Allosteric Modulator of the NMDA Receptor
Rapastinel was designed as a positive allosteric modulator of the NMDA receptor. It was believed to act at the glycine-binding site of the NMDA receptor, enhancing its function. The proposed mechanism involved the potentiation of NMDA receptor-mediated synaptic plasticity, leading to an increase in the formation of dendritic spines and enhanced long-term potentiation (LTP). This was hypothesized to trigger downstream signaling cascades, including the activation of mTOR and ERK pathways, and an increase in brain-derived neurotrophic factor (BDNF) release, ultimately leading to antidepressant effects.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rapastinel Acetate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of investigational compounds like Rapastinel acetate is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans. Adherence to these procedural, step-by-step instructions is critical for mitigating risks and fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on best practices for potent compounds[2][3][4][5].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation (e.g., weighing, preparing solutions). Hoods or full-facepieces offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated handling area, such as a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC).
-
Wear a single pair of nitrile gloves during unpacking.
Preparation and Weighing
-
All handling of powdered or solid this compound should be performed within a CVE or a Class II BSC to prevent aerosolization.
-
Wear the full recommended PPE, including double gloves, a disposable gown, and respiratory and eye protection.
-
Use a closed system for weighing and transferring the compound whenever possible to minimize dust generation.
Dissolution and Aliquoting
-
When preparing solutions, work within a CVE or BSC.
-
Wear double nitrile gloves, a protective gown, and eye/face protection.
-
Keep containers covered as much as possible.
Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate and isolate the spill area.
-
Don the appropriate PPE, including a respirator, before cleaning the spill.
-
Use a spill kit specifically designed for chemical hazards.
-
Absorb liquids with an appropriate absorbent material and collect all contaminated materials in a designated hazardous waste container.
-
Clean the spill area three times with a suitable detergent solution, followed by a rinse.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
The following diagram outlines the logical workflow for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
PPE and Consumables Disposal
-
All disposable PPE (gloves, gowns, shoe covers, etc.) used during the handling of this compound should be considered contaminated.
-
Place all contaminated items in a designated, sealed hazardous waste container immediately after use.
Chemical Waste Disposal
-
Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect all chemical waste in clearly labeled, sealed containers.
-
Arrange for disposal through a licensed hazardous waste disposal contractor.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety (EHS) office. These protocols should incorporate the safety and handling procedures outlined in this guide. Key elements to include in your standard operating procedures (SOPs) are:
-
Designated Handling Areas: Specify the locations (e.g., specific fume hoods, BSCs) for handling this compound.
-
Access Control: Restrict access to designated handling areas to authorized personnel only.
-
Decontamination Procedures: Detail the steps for decontaminating equipment and work surfaces after use.
-
Emergency Contacts: List the contact information for the EHS office and emergency services.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
